Technical Documentation Center

4-(2-Phenylethenyl)-1,3-thiazol-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Phenylethenyl)-1,3-thiazol-2-amine
  • CAS: 1352128-86-9; 488816-56-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-phenylethenyl)-1,3-thiazol-2-amine

A Comprehensive Analysis for Drug Discovery and Development Professionals Introduction: The Strategic Importance of Physicochemical Profiling in Drug Development In the landscape of modern drug discovery, the therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Analysis for Drug Discovery and Development Professionals

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery, the therapeutic potential of a molecule is intrinsically linked to its physicochemical properties. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2][3][4][5] The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[6][7][8][9] Its unique electronic and structural features allow for diverse intermolecular interactions, making it a versatile building block for targeted therapies.[6][7] This guide provides a comprehensive technical overview of the key physicochemical properties of the novel compound 4-(2-phenylethenyl)-1,3-thiazol-2-amine, offering insights for researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule is not yet publicly available, this document will detail the necessary experimental protocols and theoretical considerations for its full physicochemical characterization, drawing on data from closely related analogues.

The subject of this guide, 4-(2-phenylethenyl)-1,3-thiazol-2-amine, combines the established thiazole-2-amine core with a styrenic substituent at the 4-position. This unique combination suggests potential for a range of biological activities, from antimicrobial and anti-inflammatory to anticancer applications, as seen with other thiazole derivatives.[9][10][11] Understanding its fundamental chemical and physical attributes is the critical first step in unlocking its therapeutic promise.

Molecular Structure and Key Physicochemical Descriptors

A thorough understanding of a molecule's two-dimensional and three-dimensional structure is fundamental to predicting its behavior. The structure of 4-(2-phenylethenyl)-1,3-thiazol-2-amine is presented below:

Table 1: Core Molecular Properties of 4-(2-phenylethenyl)-1,3-thiazol-2-amine

PropertyValueSource
Molecular Formula C11H10N2SCalculated
Molecular Weight 202.28 g/mol Calculated
IUPAC Name 4-(2-phenylethenyl)-1,3-thiazol-2-amine
Canonical SMILES C1=CC=C(C=C1)C=CC2=CSC(=N2)N
InChI Key InChIKey=CSNWEDRWWVJFHC-UHFFFAOYSA-N

These fundamental descriptors form the basis for both theoretical predictions and experimental investigations into the compound's physicochemical profile.

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a paramount property for any drug candidate, as it directly influences dissolution and subsequent absorption.[1] The presence of both hydrophobic (phenylethenyl group) and hydrophilic (amino group, thiazole nitrogen) moieties in 4-(2-phenylethenyl)-1,3-thiazol-2-amine suggests that its solubility will be pH-dependent.

Experimental Protocol for Thermodynamic Solubility Assessment

A standard and reliable method for determining thermodynamic solubility is the shake-flask method.

Objective: To determine the equilibrium solubility of 4-(2-phenylethenyl)-1,3-thiazol-2-amine in various aqueous buffers.

Materials:

  • 4-(2-phenylethenyl)-1,3-thiazol-2-amine (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Bicarbonate buffer, pH 9.0

  • High-purity water

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Preparation: Prepare saturated solutions by adding an excess of the solid compound to each buffer in separate vials.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Data Interpretation: The solubility will be reported in µg/mL or µM. It is anticipated that the solubility will be higher at acidic pH due to the protonation of the 2-amino group and the thiazole nitrogen.

Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, commonly expressed as the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment.[1] This property is crucial for membrane permeability and target engagement but must be balanced with aqueous solubility to ensure adequate systemic exposure.[1]

Experimental Protocol for LogD Determination

The shake-flask method is also the gold standard for LogD determination.

Objective: To determine the octanol-water distribution coefficient of 4-(2-phenylethenyl)-1,3-thiazol-2-amine at different pH values.

Materials:

  • 4-(2-phenylethenyl)-1,3-thiazol-2-amine

  • n-Octanol (pre-saturated with the appropriate buffer)

  • Aqueous buffers (pH 3.0, 7.4, 9.0; pre-saturated with n-octanol)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Preparation: Prepare a stock solution of the compound in a suitable solvent.

  • Partitioning: In a vial, combine equal volumes of the buffered aqueous phase and the n-octanol phase. Add a small volume of the compound's stock solution.

  • Equilibration: Vortex the mixture vigorously for several minutes and then allow the phases to separate by standing or centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using HPLC-UV.

Calculation: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[5] For 4-(2-phenylethenyl)-1,3-thiazol-2-amine, the basic 2-amino group and the thiazole ring nitrogen are expected to be the primary sites of protonation. The pKa value is critical for predicting solubility, absorption, and receptor interactions.[5]

Experimental Protocol for pKa Determination via Potentiometric Titration

Objective: To determine the pKa value(s) of 4-(2-phenylethenyl)-1,3-thiazol-2-amine.

Materials:

  • 4-(2-phenylethenyl)-1,3-thiazol-2-amine

  • Standardized hydrochloric acid (HCl) solution

  • Standardized sodium hydroxide (NaOH) solution

  • High-purity water

  • Potentiometer with a pH electrode

  • Automated titrator

Procedure:

  • Dissolution: Dissolve a precise amount of the compound in a known volume of water, potentially with a small amount of co-solvent if solubility is low.

  • Titration: Titrate the solution with the standardized HCl solution, recording the pH at regular intervals of titrant addition. Subsequently, titrate with the standardized NaOH solution.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve.

Melting Point and Thermal Properties

The melting point is an important indicator of a compound's purity and crystal lattice energy. A sharp melting point range suggests a high degree of purity. For comparison, the melting point of the related compound 4-phenyl-N-(2-phenylethyl)-2-thiazolamine is 114-115 °C.[12]

Experimental Protocol for Melting Point Determination

Objective: To determine the melting point of 4-(2-phenylethenyl)-1,3-thiazol-2-amine.

Materials:

  • 4-(2-phenylethenyl)-1,3-thiazol-2-amine (crystalline solid)

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Sample Preparation: Finely powder a small amount of the crystalline compound and pack it into a capillary tube.

  • Measurement: Place the capillary tube in the melting point apparatus and heat it at a controlled rate.

  • Observation: Record the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Will provide information on the number and types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons of the phenyl ring, the vinylic protons, the thiazole proton, and the amine protons.

  • ¹³C NMR: Will show the number of chemically non-equivalent carbon atoms.

Infrared (IR) Spectroscopy: Will identify the presence of key functional groups. Expected characteristic peaks would include N-H stretching for the amine, C=N and C=C stretching for the thiazole and phenyl rings, and C-S stretching.

Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Workflow and Interrelation of Physicochemical Properties

The characterization of these physicochemical properties should follow a logical workflow, as each property can influence the experimental design for the next.

Physicochemical_Workflow Structure Molecular Structure (Formula, MW, SMILES) Synthesis Synthesis & Purification Structure->Synthesis Purity Purity Assessment (HPLC, NMR, MP) Synthesis->Purity Solubility Aqueous Solubility (pH-dependent) Purity->Solubility pKa pKa Determination Purity->pKa LogD Lipophilicity (LogD) (pH-dependent) Purity->LogD Stability Chemical Stability Purity->Stability ADME In Vitro ADME (Permeability, Metabolism) Solubility->ADME pKa->Solubility Informs buffer selection pKa->LogD Informs buffer selection LogD->ADME Stability->ADME

Caption: Workflow for physicochemical characterization.

Conclusion and Future Directions

This guide has outlined the critical physicochemical properties of 4-(2-phenylethenyl)-1,3-thiazol-2-amine and provided detailed experimental protocols for their determination. A comprehensive understanding of solubility, lipophilicity, ionization, and thermal and spectral characteristics is essential for advancing this compound through the drug discovery and development pipeline. The interplay of these properties will ultimately determine its success as a therapeutic agent. Future work should focus on executing these experimental protocols to generate a complete physicochemical profile, which will then inform formulation development, pharmacokinetic studies, and efficacy and toxicology assessments. The thiazole scaffold continues to be a rich source of novel drug candidates, and a thorough characterization of new derivatives like 4-(2-phenylethenyl)-1,3-thiazol-2-amine is a crucial step towards realizing their full therapeutic potential.

References

  • Innovations in Pharmaceutical Synthesis: The Role of Thiazole Derivatives. (n.d.).
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). rajjournals.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • How Drug Physical and Chemical Properties Impact Effectiveness. (2025, July 16). Raytor.
  • physicochemical property of drug molecules with respect to drug actions. (2014, June 15). JBINO.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (n.d.). PubMed.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
  • Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022, December 17).
  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018, September 10). PMC.
  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (n.d.). PMC.
  • 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine. (n.d.). CAS Common Chemistry.

Sources

Exploratory

Spectral Analysis of 4-(2-phenylethenyl)-1,3-thiazol-2-amine: An In-Depth Technical Guide

Executive Summary The structural elucidation of small heterocyclic molecules is a foundational pillar of modern drug discovery and materials science. This whitepaper provides an authoritative, in-depth guide to the spect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small heterocyclic molecules is a foundational pillar of modern drug discovery and materials science. This whitepaper provides an authoritative, in-depth guide to the spectral analysis of 4-(2-phenylethenyl)-1,3-thiazol-2-amine (also known as 2-amino-4-styrylthiazole). By integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy, we establish a self-validating framework for confirming the molecular architecture, functional groups, and stereochemistry of this compound.

Molecular Architecture & Spectroscopic Rationale

4-(2-phenylethenyl)-1,3-thiazol-2-amine (Chemical Formula: C₁₁H₁₀N₂S, Exact Mass: 202.0565 Da) consists of three distinct structural domains, each offering specific spectroscopic signatures:

  • The 1,3-Thiazole Core: Contains a highly conjugated heteroaromatic system. The isolated proton at the C5 position provides a distinct singlet in ¹H NMR.

  • The Primary Amine (-NH₂): Located at the C2 position, this group is highly sensitive to hydrogen bonding and proton exchange, dictating specific solvent choices for NMR and serving as a prime protonation site for positive-ion MS [1].

  • The Styryl Group (2-phenylethenyl): The alkene bridge connecting the phenyl ring to the thiazole core typically exists in the (E)-configuration (trans). The dihedral angle of ~180° between the vinylic protons results in a large scalar coupling constant (³J ≈ 16 Hz), which is a critical diagnostic feature [2].

Experimental Workflows & Sample Preparation

To ensure scientific integrity, every analytical technique must operate as a self-validating system. The workflow below outlines the orthogonal data acquisition strategy used to cross-verify structural claims.

Workflow cluster_0 Data Acquisition & Self-Validation Start 4-(2-phenylethenyl)-1,3-thiazol-2-amine Sample Preparation NMR NMR (1H, 13C, 2D) Solvent: DMSO-d6 Standard: TMS Start->NMR MS HRMS (ESI-TOF) Mode: Positive Ion Lock Mass: Leu-Enk Start->MS IR ATR-FTIR Mode: Solid State Blank: Air Background Start->IR Integrate Multi-Spectral Integration (Cross-referencing Data) NMR->Integrate Connectivity MS->Integrate Exact Mass IR->Integrate Functional Groups Valid Structural Validation Confirmed (E)-Isomer Integrate->Valid

Multi-spectral structural elucidation workflow for 4-(2-phenylethenyl)-1,3-thiazol-2-amine.

Standardized Sample Preparation Protocols
  • NMR Protocol: Weigh 5–10 mg of the purified compound into a clean glass vial. Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is selected over CDCl₃ because it prevents the rapid exchange of the -NH₂ protons, allowing the amine signal to be clearly resolved via hydrogen bonding with the solvent. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal 0.00 ppm calibration standard.

  • ATR-FTIR Protocol: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Acquire an air background spectrum to subtract atmospheric H₂O and CO₂. Place 1–2 mg of the solid powder directly onto the crystal and apply pressure. Causality: ATR is preferred over traditional KBr pellets because KBr is highly hygroscopic; absorbed water masks the critical primary amine N-H stretching bands (3200–3400 cm⁻¹) [3].

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS provides the exact molecular formula and structural connectivity through fragmentation.

Methodology: Prepare a 1 µg/mL solution of the analyte in Acetonitrile/Water (50:50, v/v) with 0.1% formic acid. The formic acid acts as a proton source, facilitating the formation of the [M+H]⁺ ion. Infuse Leucine Enkephalin (m/z 556.2771) as a lock mass standard to ensure mass accuracy within <5 ppm. Inject into an ESI-TOF mass spectrometer in positive ion mode.

Fragmentation Logic

According to the even-electron rule, the even-electron [M+H]⁺ precursor ion will fragment to form other stable even-electron cations and neutral molecules [2]. The primary amine group makes the loss of neutral ammonia (NH₃, 17 Da) a highly favored pathway.

MS_Frag M [M+H]+ m/z 203.0637 F1 [M+H - NH3]+ m/z 186.0372 M->F1 - NH3 (17 Da) F2 Styryl Cation m/z 103.0548 M->F2 Cleavage at C4 F3 Thiazole Fragment m/z 101.0173 M->F3 Cleavage at C4

Proposed ESI-MS/MS positive ion fragmentation pathway for the [M+H]+ precursor.

Table 1: Key ESI-MS/MS Fragments

Fragment IonExact Mass (m/z)FormulaStructural Assignment / Causality
[M+H]⁺ 203.0637[C₁₁H₁₁N₂S]⁺Protonated molecular ion. Confirms the exact mass of the intact molecule.
[M+H - NH₃]⁺ 186.0372[C₁₁H₈NS]⁺Loss of neutral ammonia. Diagnostic for the presence of a primary amine.
Fragment A 103.0548[C₈H₇]⁺Styryl cation generated via cleavage of the C4-alkene bond.
Fragment B 101.0173[C₃H₅N₂S]⁺Aminothiazole core cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing the stereochemistry and connectivity of the styrylthiazole framework.

¹H NMR Analysis (400 MHz, DMSO-d₆)

The proton spectrum is defined by the isolated thiazole proton, the exchangeable amine protons, the strongly coupled vinylic protons, and the multiplet of the phenyl ring [1]. The most critical diagnostic feature is the coupling constant (J) of the vinylic protons. The observed ³J of 16.0 Hz mathematically dictates an (E)-configuration (trans) based on the Karplus relationship, whereas a (Z)-configuration would yield a ³J of ~10 Hz [2].

Table 2: ¹H NMR Spectral Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.55Doublet (d)2H7.5Phenyl ortho-protons
7.35Triplet (t)2H7.5Phenyl meta-protons
7.25Triplet (t)1H7.5Phenyl para-proton
7.25Doublet (d)1H16.0Vinylic proton (β to thiazole)
7.05Doublet (d)1H16.0Vinylic proton (α to thiazole)
7.00Broad Singlet (br s)2H--NH₂ (Primary amine, exchangeable)
6.88Singlet (s)1H-Thiazole H-5
¹³C NMR Analysis (100 MHz, DMSO-d₆)

Carbon-13 NMR confirms the skeletal framework. The highly deshielded C2 carbon of the thiazole ring reflects the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, compounded by the attached amine.

Table 3: ¹³C NMR Spectral Assignments

Chemical Shift (δ, ppm)Carbon TypeAssignment
168.5Quaternary (C)Thiazole C-2 (Attached to -NH₂)
150.2Quaternary (C)Thiazole C-4 (Attached to styryl group)
137.0Quaternary (C)Phenyl ipso-carbon
128.8Methine (CH)Phenyl meta-carbons
128.5Methine (CH)Vinylic carbon (β to thiazole)
127.8Methine (CH)Phenyl para-carbon
126.5Methine (CH)Phenyl ortho-carbons
122.0Methine (CH)Vinylic carbon (α to thiazole)
104.5Methine (CH)Thiazole C-5

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups deduced from NMR and MS. The primary amine group is definitively identified by the presence of two distinct N-H stretching bands (symmetric and asymmetric), a phenomenon caused by the in-phase and out-of-phase vibrations of the two N-H bonds [3]. A secondary amine would only exhibit a single band.

Table 4: Key ATR-FTIR Absorptions

Wavenumber (cm⁻¹)IntensityVibration ModeStructural Assignment
3420Medium, sharpN-H stretch (asymmetric)Primary amine (-NH₂)
3280Medium, sharpN-H stretch (symmetric)Primary amine (-NH₂)
3050WeakC-H stretch (sp²)Aromatic / Vinylic C-H
1630MediumC=C stretchConjugated alkene
1535StrongC=N stretchThiazole ring
960StrongC-H out-of-plane bendtrans-alkene (Confirms E-isomer)

Data Integration & Structural Validation

The structural identity of 4-(2-phenylethenyl)-1,3-thiazol-2-amine is definitively proven through the convergence of these independent analytical streams:

  • Mass Accuracy: HRMS confirms the elemental composition C₁₁H₁₀N₂S with an exact mass of 202.0565 Da.

  • Functional Group Verification: The primary amine is orthogonally confirmed by the neutral loss of 17 Da in MS/MS, the broad 2H singlet at 7.00 ppm in ¹H NMR, and the dual N-H stretching bands at 3420/3280 cm⁻¹ in FTIR.

  • Stereochemical Assignment: The (E)-geometry of the styryl double bond is self-validated by the 16.0 Hz coupling constant in ¹H NMR and the 960 cm⁻¹ out-of-plane bending vibration in FTIR.

References

  • Bronsted Acid-mediated Thiazole Synthesis From Sulfoxonium Ylides Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Spectrometric Identification of Organic Compounds Source: Journal of Chemical Education (American Chemical Society) URL:[Link]

  • Review of Spectrometric Identification of Organic Compounds, 8th Edition Source: Journal of Chemical Education (American Chemical Society) URL:[Link]

Foundational

A Technical Guide to the Biological Activity Screening of 4-(2-phenylethenyl)-1,3-thiazol-2-amine Derivatives

Introduction: The Therapeutic Potential of the 4-Styryl-1,3-thiazol-2-amine Scaffold The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the 4-Styryl-1,3-thiazol-2-amine Scaffold

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1][2][3] The unique electronic properties and bonding capabilities of the thiazole ring allow for diverse interactions with biological macromolecules, making it a privileged scaffold in drug discovery.[4] Among the vast array of thiazole derivatives, the 4-(2-phenylethenyl)-1,3-thiazol-2-amine (also known as 4-styryl-1,3-thiazol-2-amine) framework presents a compelling area of investigation. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the methodologies for screening the biological activities of this promising class of compounds.

While extensive research exists for 4-aryl-1,3-thiazol-2-amine derivatives, specific data on the 4-(2-phenylethenyl) analogues is emerging. This guide will, therefore, present established screening protocols applicable to this class, drawing from methodologies proven effective for structurally related thiazole compounds and highlighting areas for novel exploration. The primary biological activities of interest for this scaffold, based on the broader thiazole family, are anticancer, antimicrobial, and anti-inflammatory properties.

Part 1: Foundational Screening Strategy - A Tiered Approach

A robust screening cascade is essential for the efficient evaluation of a new chemical series. A tiered approach, starting with broad in vitro assays and progressing to more complex and targeted studies, allows for early identification of promising candidates and the deselection of inactive or toxic compounds.

Figure 1: A tiered workflow for the biological activity screening of novel chemical entities, starting from broad primary screens and progressing to more specific in vivo models.

Part 2: Anticancer Activity Screening

The thiazole moiety is a well-established pharmacophore in oncology, with several thiazole-containing drugs approved for clinical use.[2][3] Derivatives of 4-aryl-1,3-thiazol-2-amines have demonstrated potent antiproliferative activity, often through mechanisms such as tubulin polymerization inhibition.[1]

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial evaluation of anticancer potential is typically performed using a cytotoxicity assay against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.[1]

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a normal cell line like WI-38 for selectivity) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare stock solutions of the 4-(2-phenylethenyl)-1,3-thiazol-2-amine derivatives in DMSO.

    • Prepare serial dilutions of the compounds in culture media to achieve the desired final concentrations.

    • Replace the media in the 96-well plates with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative Data from MTT Assay of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Derivative AMCF-75.2
Derivative BMCF-710.8
Derivative CA5498.1
DoxorubicinMCF-70.9
DoxorubicinA5491.2

Note: The data in this table is illustrative and based on typical results for active thiazole compounds.

Mechanistic Studies: Cell Cycle and Apoptosis Analysis

Compounds exhibiting significant cytotoxicity should be further investigated to elucidate their mechanism of action. Flow cytometry is a powerful tool for analyzing the effects of a compound on the cell cycle and its ability to induce apoptosis (programmed cell death).

Figure 2: A simplified diagram illustrating the potential mechanism of action of a cytotoxic compound, leading from cell cycle arrest to apoptosis.

Part 3: Antimicrobial Activity Screening

Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[4] The screening for antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the MIC of an antimicrobial agent against a specific microorganism.[5]

Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Compound Preparation:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in a 96-well microtiter plate using broth media.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination:

    • From the wells showing no visible growth, take an aliquot and plate it on agar plates.

    • Incubate the agar plates and observe for colony formation. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Table 2: Representative Antimicrobial Activity Data for Thiazole Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative D163264
Derivative E81632
Ciprofloxacin10.5-
Fluconazole--4

Note: The data in this table is illustrative and based on typical results for active thiazole compounds.

Part 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Thiazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6]

In Vitro Enzyme Inhibition Assays

Initial screening for anti-inflammatory activity can be performed using in vitro assays that measure the inhibition of key inflammatory enzymes like COX-1, COX-2, and 5-LOX.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

A widely used and well-validated in vivo model for acute inflammation is the carrageenan-induced paw edema model in rodents.[7][8] This model allows for the assessment of the anti-inflammatory effects of a compound in a living organism.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats for at least one week before the experiment.

    • Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the 4-(2-phenylethenyl)-1,3-thiazol-2-amine derivatives.

  • Compound Administration:

    • Administer the test compounds and the standard drug orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema:

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Figure 3: A flowchart outlining the key steps in the carrageenan-induced paw edema assay for in vivo anti-inflammatory screening.

Conclusion and Future Directions

The 4-(2-phenylethenyl)-1,3-thiazol-2-amine scaffold represents a promising starting point for the development of new therapeutic agents. The screening methodologies outlined in this guide provide a comprehensive framework for the initial evaluation of the anticancer, antimicrobial, and anti-inflammatory potential of these derivatives. While drawing upon established protocols for related thiazole compounds, it is imperative for researchers to conduct these screenings on the specific 4-styryl derivatives to elucidate their unique biological activity profiles and structure-activity relationships. Further mechanistic studies and in vivo validation of lead compounds will be crucial steps in translating these promising chemical entities into clinically viable drug candidates.

References

  • Abdallah, A. E. M., Mohareb, R. M., Helal, M. H. E., & Mofeed, G. J. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica, 68(3), 604–616. [Link]

  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., ... & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 12(3), e0174006. [Link]

  • Thangavelu, P., & S. A, S. (2018). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 11(2), 725-732. [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Asian Publication Corporation. (2023). AJ C. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • de Lima, V. R., de Oliveira, T. A., de Farias, C. C., de Oliveira, A. P., da Silva, M. S., de Souza, M. V. N., ... & de Almeida, J. G. L. (2022). Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo. Inflammation Research, 71(10-11), 1269-1282. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Zahrani, A. S. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [Link]

  • Marković, V., Stanojković, T., Joksović, M. D., & Matić, I. Z. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(S1), 1-15. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Antileishmanial Properties of 4-Phenyl-1,3-thiazol-2-amines

A Senior Application Scientist's Perspective on a Promising Scaffold for Drug Discovery Executive Summary Leishmaniasis, a neglected tropical disease, continues to pose a significant global health challenge, largely due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Promising Scaffold for Drug Discovery

Executive Summary

Leishmaniasis, a neglected tropical disease, continues to pose a significant global health challenge, largely due to the shortcomings of current therapeutic options, which are hampered by high toxicity, parenteral administration routes, and burgeoning parasite resistance.[1][2][3] This guide provides a comprehensive technical overview of 4-phenyl-1,3-thiazol-2-amines, a class of heterocyclic compounds that has emerged as a promising and viable scaffold for the development of novel antileishmanial agents.[1][2][4] We will explore the synthetic methodology, detail the protocols for in vitro biological evaluation, analyze structure-activity relationships, and discuss the proposed mechanism of action. This document is intended for researchers, scientists, and drug development professionals dedicated to addressing the urgent need for safer and more effective treatments for leishmaniasis.

The Imperative for New Antileishmanial Therapies

Leishmaniasis is caused by protozoan parasites of the genus Leishmania and is transmitted by the bite of infected sandflies. The disease manifests in several forms, most notably cutaneous leishmaniasis, which causes skin ulcers, and visceral leishmaniasis, which is fatal if left untreated.[5][6] For decades, the standard of care has relied on a limited arsenal of drugs, including pentavalent antimonials, amphotericin B, and miltefosine.[5][7] However, the clinical utility of these drugs is severely constrained by issues such as significant side effects, the necessity for long treatment courses, and the increasing prevalence of drug-resistant parasite strains.[7][8] This critical situation underscores the urgent need to discover and develop new chemical entities with novel mechanisms of action to combat this devastating disease.[1]

The 4-Phenyl-1,3-thiazol-2-amine Scaffold: A Strategic Starting Point

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, known to be a component in a wide array of biologically active compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[9][10] Its increasing recognition as a potent antiprotozoal hit has drawn attention to its potential against trypanosomatid parasites.[1][3][11] The 4-phenyl-1,3-thiazol-2-amine core, in particular, offers a synthetically accessible framework that can be readily modified, making it an excellent starting point for generating compound libraries to explore structure-activity relationships (SAR) and optimize for antileishmanial potency and selectivity.[1][2][4]

Synthesis and Characterization

The synthesis of 4-phenyl-1,3-thiazol-2-amine derivatives is efficiently achieved through the well-established Hantzsch thiazole synthesis. This method provides a straightforward and reliable route to the core scaffold.

General Synthesis Scheme (Hantzsch and Weber Methodology)

The reaction involves the condensation of a substituted α-haloketone (or an arylketone in the presence of a halogen) with a thiourea. In the case of 4-phenyl-1,3-thiazol-2-amines, the synthesis typically starts from the corresponding arylketones and thiourea in the presence of iodine, which acts as the halogenating agent in situ.[1][2][3]

Hantzsch_Thiazole_Synthesis Arylketone Arylketone (Ar-CO-CH3) Reaction Arylketone->Reaction Thiourea Thiourea (H2N-CS-NH2) Thiourea->Reaction Iodine Iodine (I2) Iodine->Reaction Heat Product 4-Aryl-1,3-thiazol-2-amine Reaction->Product caption Fig. 1: Hantzsch synthesis of 4-phenyl-1,3-thiazol-2-amines. Screening_Workflow cluster_0 Biological Evaluation Pipeline Start Synthesized Compound (4-Phenyl-1,3-thiazol-2-amine) Assay1 Anti-Promastigote Assay (Leishmania amazonensis) Start->Assay1 Assay2 Cytotoxicity Assay (Vero Mammalian Cells) Start->Assay2 Result1 Calculate IC50 Assay1->Result1 Result2 Calculate CC50 Assay2->Result2 Analysis Calculate Selectivity Index (SI) SI = CC50 / IC50 Result1->Analysis Result2->Analysis End Identify Lead Compound Analysis->End caption Fig. 2: Workflow for in vitro antileishmanial screening. Mechanism_of_Action cluster_0 Leishmania Purine Salvage Pathway Compound 4-Phenyl-1,3-thiazol- 2-amine Target S-methyl-5-thioadenosine phosphorylase (MTAP) Compound->Target Inhibits Pathway Purine Salvage Target->Pathway Key Enzyme Outcome1 Inhibition of DNA/RNA Synthesis Pathway->Outcome1 Outcome2 Parasite Death Outcome1->Outcome2 caption Fig. 3: Proposed mechanism via inhibition of a key parasite enzyme.

Sources

Foundational

The 2-Aminothiazole Scaffold: A Privileged Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-aminothiazole moiety is a quintessential "privileged structure" in medicinal chemistry, demonstrating a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminothiazole moiety is a quintessential "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to bind to a diverse array of biological targets with high affinity.[1] This guide provides a comprehensive technical overview of the 2-aminothiazole scaffold, designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this versatile core in their discovery programs. We will delve into the synthesis, physicochemical properties, and broad spectrum of biological activities that make this scaffold a recurring motif in clinically successful pharmaceuticals. Furthermore, this guide will present detailed experimental protocols and explore the critical structure-activity relationships that govern the therapeutic potential of 2-aminothiazole derivatives.

The 2-Aminothiazole Scaffold: A Profile of a Privileged Structure

The concept of a "privileged structure" refers to a molecular framework that is capable of providing high-affinity ligands for more than one type of biological target.[1] The 2-aminothiazole ring is a prominent example of such a scaffold, owing to its unique combination of features:

  • Hydrogen Bonding Capabilities: The amino group and the ring nitrogen atom can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within biological binding pockets.

  • Aromaticity and Rigidity: The aromatic nature of the thiazole ring provides a rigid scaffold, which can aid in pre-organizing appended functionalities for optimal target engagement, thereby minimizing the entropic penalty of binding.

  • Synthetic Tractability: The 2-aminothiazole core is readily accessible through well-established synthetic routes, most notably the Hantzsch thiazole synthesis, allowing for the facile generation of diverse compound libraries.[2][3]

  • Metabolic Considerations: While the 2-aminothiazole group has been classified as a potential toxicophore due to susceptibility to metabolic activation, appropriate substitution at the 4 or 5-positions can mitigate this risk by hindering epoxidation.[4]

These inherent properties contribute to the scaffold's presence in a wide range of FDA-approved drugs, including Famotidine, Cefdinir, and Meloxicam, highlighting its therapeutic relevance.[5][6]

Synthesis of the 2-Aminothiazole Core: The Hantzsch Synthesis

The most common and versatile method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[7] This reaction involves the condensation of an α-haloketone with a thioamide (or thiourea for the parent 2-aminothiazole).[3][7]

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-defined, multi-step mechanism:

  • Nucleophilic Attack (SN2): The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide ion.[3][8]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered hydroxythiazoline intermediate.[3][9]

  • Dehydration: Subsequent loss of a water molecule leads to the formation of the stable, aromatic thiazole ring.[3]

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a general procedure for the synthesis of a representative 2-aminothiazole derivative.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[9]

  • Add methanol (5 mL) and a magnetic stir bar.[9]

  • Heat the mixture with stirring on a hot plate set to a low to medium heat setting (approximately 100°C) for 30 minutes.[9]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[9]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the hydrobromide salt of the product, causing it to precipitate.[3][9]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[3]

  • Wash the filter cake with deionized water.[9]

  • Allow the collected solid to air dry on a watch glass.

  • Once dry, determine the mass and calculate the percent yield. Characterization can be performed using techniques such as melting point determination, TLC, and NMR spectroscopy.[9]

Therapeutic Applications and Biological Activities

The 2-aminothiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[10][11][12] This has led to its exploration in numerous therapeutic areas.

Anticancer Activity

2-Aminothiazole derivatives have been extensively investigated as anticancer agents, targeting various key proteins involved in cancer progression.[13]

  • Kinase Inhibition: A significant number of 2-aminothiazole-based compounds have been developed as potent kinase inhibitors. For example, Dasatinib (BMS-354825) is a pan-Src family kinase inhibitor that also potently inhibits Bcr-Abl, the kinase driving chronic myelogenous leukemia (CML).[14][15][16] The 2-aminothiazole core often serves as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. Other kinases targeted by 2-aminothiazole derivatives include PI3Ks, BRAF, and EGFR.[13]

  • Tubulin Polymerization Inhibition: Some 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization, a validated mechanism for anticancer drugs.[13]

  • Other Targets: The scaffold has also been incorporated into inhibitors of histone deacetylases (HDACs) and sphingosine kinases (SphK), further demonstrating its versatility in oncology.[13]

Kinase_Inhibition cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->Receptor_Tyrosine_Kinase Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K, Src, BRAF) Receptor_Tyrosine_Kinase->Signaling_Cascade Nucleus Nucleus Signaling_Cascade->Nucleus Proliferation_Survival Cell Proliferation & Survival Nucleus->Proliferation_Survival Aminothiazole_Inhibitor 2-Aminothiazole Kinase Inhibitor (e.g., Dasatinib) Aminothiazole_Inhibitor->Signaling_Cascade Inhibition

Caption: 2-Aminothiazole Kinase Inhibitor Signaling Pathway.

Antimicrobial Activity

The 2-aminothiazole scaffold is a key component in many antimicrobial agents.[1] Derivatives have shown efficacy against a broad spectrum of bacteria and fungi, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][17] The mechanism of action can vary, but some derivatives are known to interfere with essential microbial cellular processes.[1]

Other Therapeutic Areas

The biological activities of 2-aminothiazole derivatives extend beyond oncology and infectious diseases. They have also been investigated for:

  • Anti-inflammatory effects: By targeting enzymes like inducible nitric oxide synthase (iNOS).[18]

  • Neuroprotective properties [10]

  • Antitubercular activity [19]

  • Antiviral (including anti-HIV) activity [10]

  • Antidiabetic and antihypertensive properties [10]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-aminothiazole scaffold has yielded crucial insights into the structural requirements for various biological activities.

Position of SubstitutionGeneral Impact on ActivityExample
N-2 (Amino Group) Highly amenable to substitution. Acylation or alkylation can significantly modulate potency and selectivity. Often a key point for vector extension towards other binding pockets.[19]In antitubercular agents, introduction of substituted benzoyl groups at this position improved activity over 128-fold.[19]
C-4 Substitution at this position is often critical for activity. The nature of the substituent can dictate target specificity.[18][19]For antitubercular activity, a 2-pyridyl moiety at C-4 was found to be intolerant to modification.[19]
C-5 Substitution can influence potency and pharmacokinetic properties. Carboxamide groups at this position are common in kinase inhibitors.[14]In iNOS inhibitors, appropriately sized substituents at both C-4 and C-5 improved inhibitory activity and selectivity.[18]

Causality Behind SAR: The flexibility at the N-2 position allows for the exploration of diverse chemical space and the optimization of interactions with solvent-exposed regions of a target protein. In contrast, the C-4 and C-5 positions are often more constrained within the binding site, making substitutions at these positions more critical for achieving high-affinity binding and target selectivity. For instance, in many kinase inhibitors, the C-5 carboxamide forms a key hydrogen bond with the hinge region of the kinase.[14]

Key Experimental Protocols in 2-Aminothiazole Drug Discovery

In Vitro Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.[20][21][22]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[20][21][22] The amount of formazan produced is directly proportional to the number of viable cells.[23]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[22]

  • Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole test compounds and incubate for a specified period (e.g., 48 or 72 hours).[23]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours to allow for formazan crystal formation.[22]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[22][23]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Caption: Workflow for the MTT Cell Viability Assay.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[24][25]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the 2-aminothiazole compound in a liquid growth medium. The MIC is determined by visual inspection for turbidity after incubation.[25]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the 2-aminothiazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[25]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth (turbidity).[25]

Future Directions and Conclusion

The 2-aminothiazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry.[1][4] Its remarkable versatility, synthetic accessibility, and presence in numerous clinically successful drugs underscore its importance.[1][5] The broad spectrum of biological activities, from anticancer and antimicrobial to anti-inflammatory and neuroprotective, ensures that the 2-aminothiazole core will remain a focal point of drug discovery efforts.[1][10][11]

Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse 2-aminothiazole derivatives.[26][27] Furthermore, as our understanding of disease biology deepens, the rational, structure-based design of new 2-aminothiazole-based agents will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and improved safety profiles.[1] The continued exploration of this remarkable scaffold holds immense promise for addressing unmet medical needs across a wide range of diseases.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available at: [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Medicinal Chemistry, 7(18), 2443–2464. Available at: [Link]

  • Janežič, D., & Lešnik, S. (2019). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Arhiv za higijenu rada i toksikologiju, 70(4), 249-264. Available at: [Link]

  • Kishore, A. A., & Kim, Y. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634-637. Available at: [Link]

  • Upadhayaya, R. S., Vandavasi, J. K., Kardile, R. A., & Dixit, S. S. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(21), 5878-5883. Available at: [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-18. Available at: [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • Wan, Y., Long, Z., & Chen, G. (2020). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 208, 112953. Available at: [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]

  • Khalifa, M. E., & Al-Omar, M. A. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available at: [Link]

  • Gouda, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 47(27), 6658–6661. Available at: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2549. Available at: [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available at: [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. Available at: [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. Available at: [Link]

  • Li, J., et al. (2019). Aryliodoazide Synthons: A Different Approach for Diversified Synthesis of 2-Aminothiazole, 1,3-Thiazole, and 1,3-Selenazole Scaffolds. ACS Combinatorial Science, 21(7), 543–551. Available at: [Link]

  • Dahlin, J. L., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(5), 2091–2105. Available at: [Link]

  • Bestgen, B., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(4), 1817–1836. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Polycyclic Aromatic Compounds, 38(3), 221-228. Available at: [Link]

  • Martens, S. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available at: [Link]

  • Bestgen, B., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Cellular evaluation and SAR studies. European Journal of Medicinal Chemistry, 182, 111624. Available at: [Link]

  • Chen, Y., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available at: [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis Mechanism. Available at: [Link]

  • Golub, A. G., et al. (2020). Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2. Journal of Medicinal Chemistry, 63(13), 7184–7195. Available at: [Link]

  • Bouzroura, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1358. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ResearchGate. (n.d.). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Available at: [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

  • Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. Available at: [Link]

  • ResearchGate. (n.d.). Clinically available drugs containing 2-aminothiazole scaffold. Available at: [Link]

  • Azzali, E., et al. (2023). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 28(5), 2297. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Hantzsch Synthesis Protocol for 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

Introduction & Scientific Rationale The 1,3-thiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 1,3-thiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Specifically, 4-(2-phenylethenyl)-1,3-thiazol-2-amine (commonly referred to as 4-styrylthiazol-2-amine) integrates the electron-rich thiazole core with a styryl conjugation system. This extended π-system is highly valuable for the development of fluorescent probes, kinase inhibitors, and amyloid-binding agents.

While modern alternative methodologies—such as Brønsted acid-mediated synthesis from sulfoxonium ylides—have been developed for styrylthiazoles[3], the classical Hantzsch thiazole synthesis remains the most robust, scalable, and atom-economical approach[4]. The Hantzsch process involves the bimolecular condensation of an α-haloketone with a thioamide or thiourea, offering a self-validating and highly predictable reaction trajectory[2].

Reaction Mechanism & Causality (E-E-A-T)

The synthesis of 4-(2-phenylethenyl)-1,3-thiazol-2-amine requires two primary precursors:

  • 1-Bromo-4-phenyl-3-buten-2-one : The α-haloketone bearing the conjugated styryl group.

  • Thiourea : Acts as the bis-nucleophile, providing the S-C-N fragment of the heterocycle.

Mechanistic Pathway:

  • S-Alkylation (Nucleophilic Attack): The sulfur atom of thiourea is highly polarizable and nucleophilic. It attacks the α-carbon of 1-bromo-4-phenyl-3-buten-2-one via an SN​2 mechanism, displacing the bromide ion to form an intermediate thioether[1][5].

  • Intramolecular Cyclization: The nitrogen atom of the thiourea moiety undergoes an intramolecular nucleophilic addition to the adjacent ketone carbonyl, forming a five-membered hydroxythiazolidine intermediate[1][6].

  • Dehydration & Aromatization: The intermediate rapidly eliminates a water molecule. This step is thermodynamically driven by the formation of the highly stable, aromatic 1,3-thiazole ring[1]. The product initially forms as a hydrobromide salt.

Solvent & Reagent Rationale:

  • Solvent Selection (Methanol/Ethanol): Polar protic solvents are deliberately chosen because they stabilize the ionic transition states during the SN​2 step. They also readily dissolve the starting materials while allowing the intermediate hydrobromide salt to precipitate upon cooling, driving the reaction forward[5][6].

  • Base Neutralization (5% Na2​CO3​ ): Because the reaction yields a thiazolium hydrobromide salt, a mild aqueous base is required to deprotonate the salt and yield the free 2-aminothiazole base. The free base is poorly soluble in water, which forces quantitative precipitation and allows for isolation via simple filtration[5][6].

Mechanism A 1-Bromo-4-phenyl -3-buten-2-one + Thiourea B S-Alkylation (Thioamide Attack) A->B SN2 Reaction C Intramolecular Cyclization B->C N attacks Carbonyl D Dehydration & Aromatization C->D -H2O E 4-(2-Phenylethenyl)- 1,3-thiazol-2-amine (HBr salt) D->E Tautomerization

Caption: Step-by-step mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Step-by-Step Methodology

Caution: 1-Bromo-4-phenyl-3-buten-2-one is a lachrymator and skin irritant. Perform all operations in a certified fume hood using appropriate PPE.

Materials Required:

  • 1-Bromo-4-phenyl-3-buten-2-one (5.0 mmol, ~1.12 g)

  • Thiourea (7.5 mmol, ~0.57 g)[5][6]

  • Methanol (HPLC grade, 5.0 mL)

  • 5% Aqueous Sodium Carbonate ( Na2​CO3​ ) (20 mL)

  • Deionized Water

  • 20 mL Scintillation vial or 50 mL round-bottom flask with reflux condenser[5][6]

Procedure:

  • Reaction Assembly: In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine 5.0 mmol of 1-bromo-4-phenyl-3-buten-2-one and 7.5 mmol of thiourea[5]. Note: The 1.5 equivalent excess of thiourea ensures complete conversion of the lachrymatory haloketone.

  • Solvent Addition: Add 5.0 mL of methanol to the reaction vessel[5][6]. The concentration is kept relatively high to promote bimolecular collision rates.

  • Thermal Activation: Place the vessel on a heating mantle or hot plate. Heat the mixture to a gentle reflux (approx. 65°C) with continuous stirring for 30 to 45 minutes[5][6]. As the reaction progresses, a precipitate (the HBr salt) may begin to form.

  • Cooling: Remove the vessel from the heat source and allow it to cool completely to ambient room temperature (20-25°C)[6].

  • Neutralization & Precipitation: Slowly pour the crude reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous Na2​CO3​ solution[1]. Swirl vigorously. The mild base neutralizes the hydrobromide salt (accompanied by CO2​ gas evolution), causing the free 4-(2-phenylethenyl)-1,3-thiazol-2-amine to precipitate as a solid[6].

  • Isolation: Collect the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 × 10 mL) to remove residual inorganic salts and unreacted thiourea[5][6].

  • Drying & Purification: Transfer the solid to a tared watch glass and air-dry overnight[6]. If higher purity is required for downstream biological assays, the crude product can be recrystallized from a minimal amount of boiling ethyl acetate or purified via automated column chromatography[3].

Workflow Step1 Step 1: Reagent Mixing Combine Haloketone & Thiourea in MeOH Step2 Step 2: Thermal Activation Reflux at 65°C for 30-45 min Step1->Step2 Step3 Step 3: Cooling Cool to RT to precipitate HBr salt Step2->Step3 Step4 Step 4: Neutralization Pour into 5% Na2CO3 (aq) Step3->Step4 Step5 Step 5: Isolation Vacuum filter and wash with H2O Step4->Step5 Step6 Step 6: Finalization Air dry, weigh, and characterize Step5->Step6

Caption: Experimental workflow for the synthesis of 4-(2-phenylethenyl)-1,3-thiazol-2-amine.

Quantitative Data & Optimization Matrix

To assist researchers in scaling or optimizing this protocol, the following table summarizes the expected reaction metrics and troubleshooting parameters based on standard Hantzsch synthesis profiles[1][6].

ParameterStandard ConditionAlternative / OptimizationExpected Impact & Rationale
Solvent Methanol (5 mL)Ethanol or IsopropanolEthanol provides a higher reflux temperature, potentially reducing reaction time to 15-20 minutes.
Stoichiometry 1.0 eq Haloketone : 1.5 eq Thiourea1.0 eq : 1.0 eq1.5 eq thiourea ensures full consumption of the haloketone, simplifying purification and preventing side reactions[5].
Temperature Reflux (~65°C)Room TemperatureRT synthesis is possible but may require 12-24 hours. Reflux ensures kinetic completion[2].
Neutralization 5% Na2​CO3​ (aq)10% NaHCO3​ or NH4​OH Na2​CO3​ provides the optimal pH (~10) for rapid, quantitative precipitation of the free base[1].
Yield & Speed 80 - 92% (30 mins)Ultrasonic IrradiationSonication can boost yields to >95% and reduce times to <10 mins by enhancing mass transfer[4][6].

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap ChemHelpAsap. URL:[5]

  • Application Notes and Protocols: Step-by-Step Synthesis of 4-Aryl-1,3-Thiazoles from α-Haloketones BenchChem. URL:[1]

  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea ResearchGate. URL:[2]

  • Synthesis and Biological Evaluation of Thiazole Derivatives IntechOpen. URL:[4]

  • Bronsted Acid-mediated Thiazole Synthesis From Sulfoxonium Ylides Royal Society of Chemistry (RSC). URL:[3]

  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives BenchChem. URL:[6]

Sources

Application

purification techniques for 4-(2-phenylethenyl)-1,3-thiazol-2-amine

An Application Guide for the Purification of 4-(2-phenylethenyl)-1,3-thiazol-2-amine Introduction: The Imperative for Purity in Thiazole Scaffolds The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, formi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Purification of 4-(2-phenylethenyl)-1,3-thiazol-2-amine

Introduction: The Imperative for Purity in Thiazole Scaffolds

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] The compound 4-(2-phenylethenyl)-1,3-thiazol-2-amine, also known as 2-amino-4-styrylthiazole, belongs to this critical class of molecules. Its synthesis, commonly achieved through the Hantzsch reaction by condensing a substituted α-haloketone with thiourea, often yields a crude product containing unreacted starting materials, reagents, and side-products.[3]

For its successful application in drug discovery, high-throughput screening, and further chemical derivatization, achieving a high degree of purity is not merely a recommendation but a stringent requirement. Impurities can lead to erroneous biological data, interfere with subsequent reactions, and compromise the integrity of research findings. This guide provides a detailed examination of robust purification techniques tailored for 4-(2-phenylethenyl)-1,3-thiazol-2-amine, focusing on the principles, protocols, and troubleshooting of recrystallization and column chromatography.

Physicochemical Profile and Initial Considerations

Understanding the physicochemical properties of 4-(2-phenylethenyl)-1,3-thiazol-2-amine is fundamental to designing an effective purification strategy. The presence of the basic amino group and the largely nonpolar styryl and phenyl moieties gives the molecule a distinct polarity profile that must be considered.

Table 1: Physicochemical Properties of 4-(2-phenylethenyl)-1,3-thiazol-2-amine and Related Structures

PropertyValue (for similar structures)Implication for Purification
Molecular FormulaC11H10N2S (for 2-amino-4-phenylthiazole)Provides the basis for mass spectrometry analysis.
Molecular Weight~202.28 g/mol (Calculated for title compound)Relevant for mass-based analysis.
PolarityModerately PolarSuitable for normal-phase chromatography and recrystallization from polar protic solvents.
Basicity (pKa)The 2-amino group is basic.Can cause peak tailing on acidic silica gel; may require mobile phase modifiers or a deactivated stationary phase.
SolubilityGenerally soluble in polar organic solvents like ethanol, methanol, DMF.[4][5][6]Key for selecting appropriate recrystallization and chromatography solvents.

Overall Purification Workflow

The purification strategy typically begins with a bulk purification method like recrystallization, followed by a high-resolution technique such as column chromatography if higher purity is required.

G crude Crude Synthetic Product recrystallization Recrystallization (Bulk Purification) crude->recrystallization purity_check1 Purity Assessment (TLC, Melting Point) recrystallization->purity_check1 waste Impurities in Mother Liquor/Eluent recrystallization->waste column_chrom Column Chromatography (High-Resolution Purification) purity_check1->column_chrom Purity < 95% pure_product Pure Product (>98%) purity_check1->pure_product Purity > 95% purity_check2 Purity Assessment (TLC, NMR, MS) column_chrom->purity_check2 column_chrom->waste purity_check2->pure_product

Caption: General purification strategy for 4-(2-phenylethenyl)-1,3-thiazol-2-amine.

Application Protocol 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at high and low temperatures. For 2-aminothiazole derivatives, polar protic solvents are excellent candidates.[7]

Causality Behind Solvent Selection

The ideal solvent should dissolve the compound completely at its boiling point but only sparingly at room temperature or below. This temperature-dependent solubility gradient is what drives the crystallization process upon cooling, leaving the more soluble impurities behind in the mother liquor. For 2-aminothiazole derivatives, ethanol, methanol, and ethanol/water mixtures have proven effective.[1][4][5]

Table 2: Recommended Solvents for Recrystallization

Solvent SystemRationaleTypical Application
EthanolGood solubility at boiling point, lower solubility when cold.[4]General-purpose first-pass purification.
MethanolSimilar properties to ethanol, can be more effective for certain impurities.[5]Alternative to ethanol if crystal formation is poor.
Ethanol/WaterAdding water as an anti-solvent decreases the compound's solubility.Used to induce crystallization if the compound is too soluble in pure ethanol.[1]
DMF/WaterFor compounds with higher polarity that are very soluble in alcohols.Used for more polar derivatives where alcohol alone is insufficient.[6]
Step-by-Step Methodology
  • Solvent Screening: In separate test tubes, place ~20 mg of the crude product. Add a few drops of each candidate solvent (e.g., ethanol, methanol). Observe solubility at room temperature. Heat the soluble samples to boiling and cool to room temperature, then in an ice bath, to observe crystal formation.

  • Dissolution: Place the bulk crude product in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored due to soluble impurities, add a very small amount of activated charcoal to the hot solution. Caution: Avoid charcoal with phenolic compounds as it can react.[8] Boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

G start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Ice-Cold Solvent filtrate->wash dry Dry Crystals wash->dry product Pure Crystals dry->product

Caption: Step-by-step workflow for the recrystallization protocol.

Troubleshooting Recrystallization
ProblemPotential Cause(s)Solution(s)
No Crystals Form Too much solvent was used; compound is very soluble even when cold.Boil off some solvent to concentrate the solution. Try adding an anti-solvent (e.g., water to an ethanol solution). Scratch the inner wall of the flask with a glass rod.[7][8]
Product "Oils Out" The solution is cooling too quickly; the compound is significantly impure; the solvent's boiling point is above the compound's melting point.Reheat to redissolve the oil, add a small amount of additional solvent, and allow for slower cooling. Consider pre-purification by chromatography if impurities are substantial.[7][8]
Low Recovery Too much solvent was used; premature crystallization during hot filtration.Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals. Ensure filtration apparatus is pre-heated.[8]

Application Protocol 2: Purification by Column Chromatography

For achieving higher purity (>98%) or for separating compounds with similar solubility, column chromatography is the method of choice. This technique separates molecules based on their differential adsorption to a solid stationary phase while being moved by a liquid mobile phase.

Rationale for Phase Selection
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice for moderately polar compounds. However, the acidic nature of silica can cause irreversible adsorption or streaking of basic compounds like 2-aminothiazoles. If this occurs, deactivating the silica with a base (e.g., 1% triethylamine in the eluent) or using a different stationary phase like neutral alumina is recommended.[9]

  • Mobile Phase (Eluent): The choice of eluent is critical and is determined by preliminary Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound, ensuring good separation from impurities.[9] For 2-aminothiazole derivatives, mixtures of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate) are a common starting point.[4][10]

Table 3: Recommended Mobile Phases for TLC and Column Chromatography

Solvent SystemPolarityTypical Application
Hexane:Ethyl Acetate (e.g., 8:2 to 1:1)Low to MediumExcellent starting point for separating moderately polar compounds from nonpolar impurities.[4]
Dichloromethane:Methanol (e.g., 98:2 to 9:1)Medium to HighUsed for more polar compounds that do not move sufficiently in Hexane/EtOAc.[5]
Chloroform:Methanol (9:1)Medium to HighAn alternative to DCM/Methanol, reported for purity analysis of similar compounds.[5]
Step-by-Step Methodology
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (see Table 3) to find the one that gives the best separation and an Rf of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is highly soluble in, like dichloromethane). Carefully add the solution to the top of the silica bed.[9]

    • Dry Loading: Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. This method is preferred for samples with poor solubility in the mobile phase and often results in better separation.[9]

  • Elution: Begin eluting with the mobile phase determined from TLC analysis. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.[9]

  • Fraction Monitoring: Analyze the collected fractions by TLC. Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure compound. Remove the solvent using a rotary evaporator to yield the purified product.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation tlc 1. TLC Analysis (Find Eluent, Rf ≈ 0.3) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Wet or Dry Method) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (by TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for purification by silica gel column chromatography.

Final Purity Assessment

After purification, the identity and purity of 4-(2-phenylethenyl)-1,3-thiazol-2-amine should be rigorously confirmed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Confirms the chemical structure and reveals the presence of any remaining impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

By applying these detailed protocols and understanding the chemical principles behind them, researchers can confidently and efficiently purify 4-(2-phenylethenyl)-1,3-thiazol-2-amine, ensuring the quality and reliability of their subsequent scientific investigations.

References

  • Dhas, A., Kanagare, A., Kanetkar, M., & Pansare, D. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Nano Biomedicine and Engineering. [Link]

  • da Silva, G. G., de Oliveira, R. B., de Almeida, L. R., da Silva, A. C. A., & de Oliveira, A. C. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PeerJ. [Link]

  • Nayak, S. K., et al. (Year not specified). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of ChemTech Research. [Link]

  • Der Pharma Chemica. (Year not specified). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • PubChem. (2025). 4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem. [Link]

  • Li, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules. [Link]

  • ResearchGate. (2021). Synthesis of 2‐amino 4‐acyl thiazole derivatives. ResearchGate. [Link]

  • Kaiser, M., et al. (Year not specified). Screening of the "Malaria Box" against Kinetoplastids. Antimicrobial Agents and Chemotherapy. (Note: This is inferred from reference[1] and a direct link is not available in the search results).

  • Hussein, M. A., et al. (2020). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

  • SIELC Technologies. (Year not specified). Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Ultrasound-promoted organocatalytic enamine–azide [3 + 2] cycloaddition reactions for the synthesis of ((arylselanyl)phenyl-1H-1,2,3-triazol-4-yl)ketones. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank. [Link]

Sources

Method

developing cellular imaging probes from 4-(2-phenylethenyl)-1,3-thiazol-2-amine

Application Note: Development and Validation of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine Derivatives as Fluorogenic Cellular Imaging Probes Executive Summary & Rationale The rational design of cellular imaging probes requ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development and Validation of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine Derivatives as Fluorogenic Cellular Imaging Probes

Executive Summary & Rationale

The rational design of cellular imaging probes requires scaffolds that balance photophysical brilliance with biological compatibility. The compound 4-(2-phenylethenyl)-1,3-thiazol-2-amine (commonly referred to as 2-amino-4-styrylthiazole) represents a highly privileged, compact push-pull fluorophore architecture. Featuring an electron-donating amine and an electron-accepting thiazole-styryl conjugated system, this scaffold operates as a highly sensitive molecular rotor.

Recent advances in photopharmacology have demonstrated that the styrylthiazole (ST) scaffold exhibits excellent metabolic stability and is uniquely orthogonal to standard GFP imaging channels (488 nm), bypassing the phototoxicity and multiplexing limitations inherent to older azobenzene-based tools[1],. Furthermore, push-pull styryl derivatives are established scaffolds for targeting hydrophobic biological domains and cross-beta sheet architectures (such as amyloid aggregates) due to their predictable structure-activity relationships and favorable brain-kinetics. This application note provides a comprehensive, self-validating guide to derivatizing this core into high-performance fluorogenic probes.

Photophysical Mechanism: The Molecular Rotor

The core utility of the 4-(2-phenylethenyl)-1,3-thiazol-2-amine scaffold lies in its environmental sensitivity. In low-viscosity aqueous environments, the excited state (S1) undergoes rapid non-radiative decay due to the free rotation of the vinyl bond, forming a Twisted Intramolecular Charge Transfer (TICT) state. However, when the probe binds to a rigid target—such as the hydrophobic core of a lipid droplet or the beta-sheet cleft of an amyloid fibril—this rotation is physically blocked. This Restriction of Intramolecular Rotation (RIR) forces the molecule to relax via radiative decay, resulting in a massive fluorescence "turn-on."

Fig 1. Fluorogenic turn-on mechanism governed by Restriction of Intramolecular Rotation (RIR).

Probe Design & Validation Workflow

To optimize the core scaffold for live-cell imaging, researchers must tune its photophysics. N,N-dimethylation of the primary amine enhances the electron-donating capacity, red-shifting the emission spectrum to improve tissue penetration and reduce cellular autofluorescence.

Fig 2. Systematic workflow for developing and validating styrylthiazole-based cellular probes.

Quantitative Photophysical Data

The table below summarizes the expected photophysical shifts when derivatizing the core scaffold into an optimized N,N-dimethylated probe. The stark contrast in quantum yield (Φ) between PBS and Glycerol validates the RIR mechanism.

Table 1: Photophysical Properties of Styrylthiazole Scaffolds

CompoundSolvent EnvironmentAbs Max (nm)Em Max (nm)Quantum Yield (Φ)Stokes Shift (nm)
Core Scaffold PBS (pH 7.4, Low Viscosity)365450< 0.0185
Core Scaffold Glycerol (High Viscosity)3704650.1595
N,N-Dimethyl Deriv. PBS (pH 7.4, Low Viscosity)410520< 0.005110
N,N-Dimethyl Deriv. Glycerol (High Viscosity)4155350.45120

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Viscosity Assay (Confirming the Rotor Mechanism)

Causality Check: Before introducing the probe to complex cellular environments, it is critical to mathematically prove that the fluorescence turn-on is driven by viscosity (RIR) rather than non-specific solvent polarity.

  • Stock Preparation: Prepare a 10 mM stock of the styrylthiazole derivative in anhydrous DMSO. Reasoning: Anhydrous DMSO prevents premature hydrolysis or H-aggregation of the hydrophobic core, ensuring accurate downstream concentration calculations.

  • Gradient Formulation: Prepare a series of glycerol/methanol mixtures ranging from 0% to 99% glycerol to create a precise viscosity gradient (0.6 cP to ~900 cP).

  • Dye Dilution: Dilute the dye stock into the solvent mixtures to a final concentration of 5 µM. Reasoning: Keeping the concentration low (≤5 µM) prevents inner-filter effects and self-quenching during fluorometric measurements.

  • Data Acquisition & Validation: Measure the emission spectra. Plot log(Fluorescence Intensity) against log(Viscosity). Reasoning: According to the Förster-Hoffmann equation, a linear correlation mathematically validates that the probe operates via the RIR mechanism, establishing a trustworthy baseline for expected in vivo turn-on ratios.

Protocol B: Live-Cell Imaging of Intracellular Hydrophobic Domains

Causality Check: Styrylthiazoles are highly hydrophobic. Direct injection into aqueous media causes precipitation, leading to false-positive fluorescent puncta. This protocol uses an amphiphilic carrier system to ensure monomeric delivery.

  • Cell Preparation: Seed HeLa or A549 cells in glass-bottom confocal dishes and culture to 70% confluency in complete DMEM.

  • Micellar Dye Formulation: Pre-mix 1 µL of the 10 mM dye stock with 1 µL of 20% Pluronic F-127, then rapidly disperse this mixture into 1 mL of warm imaging buffer (e.g., HBSS). Reasoning: Pluronic F-127 acts as a micellar carrier. It coats the hydrophobic styrylthiazole core, preventing the formation of non-fluorescent aggregates in the aqueous buffer and ensuring efficient membrane permeation.

  • Incubation: Incubate the cells with the 10 µM dye solution for 30 minutes at 37°C.

  • Wash Step: Wash the cells twice with warm HBSS. Reasoning: While fluorogenic probes theoretically require no washing, removing unbound micellar dye prevents extracellular precipitation over long imaging sessions, ensuring pristine signal-to-noise ratios.

  • Confocal Imaging: Image using a confocal microscope. Because the styrylthiazole scaffold is orthogonal to standard 488 nm (GFP) lasers[1],[2], excite the probe at 405 nm and collect emission at 500–550 nm.

Troubleshooting & Causality (E-E-A-T)

Table 2: Common Pitfalls and Mechanistic Solutions

ProblemCausal MechanismExpert Solution
High background fluorescence in aqueous media Dye aggregation (H/J-aggregates) physically restricts bond rotation, mimicking the target-bound RIR state.Increase Pluronic F-127 concentration during formulation, or add 0.1% BSA to the imaging buffer to maintain monomeric dispersion.
No fluorescence turn-on observed in cells Poor cellular permeability due to excessive hydrophobicity (LogP > 5) causing the dye to crash out of solution.Synthesize a derivative with a polar functional group (e.g., a primary amine or hydroxyl) to balance the amphiphilicity.
Rapid photobleaching during confocal imaging Oxidative degradation of the electron-rich styryl double bond under high-intensity laser irradiation.Image using lower laser power (<2% for 405 nm) or supplement the imaging buffer with a biological antifade reagent like Trolox.

Sources

Application

Application Note: Synthesis and Validation of N-Phenyl-4-(pyrazol-4-yl)thiazol-2-amine Derivatives

Executive Summary The hybridization of pyrazole and thiazole pharmacophores has emerged as a highly effective strategy in modern medicinal chemistry. Specifically, N-phenyl-4-(pyrazol-4-yl)thiazol-2-amine derivatives hav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hybridization of pyrazole and thiazole pharmacophores has emerged as a highly effective strategy in modern medicinal chemistry. Specifically, N-phenyl-4-(pyrazol-4-yl)thiazol-2-amine derivatives have demonstrated significant potential as antimicrobial, antifungal, and antitubercular agents, often exhibiting high binding affinities to targets such as M. tuberculosis enoyl reductase (InhA) and C. albicans sterol 14- demethylase (CYP51)[1].

This application note provides a comprehensive, causality-driven protocol for synthesizing these derivatives. By leveraging a modified Hantzsch thiazole synthesis, researchers can achieve high-yield, regioselective cyclocondensation. This guide details the mechanistic rationale, optimized reaction parameters, and self-validating quality control checkpoints necessary to ensure reproducibility in drug development workflows.

Mechanistic Rationale & Experimental Design

The synthesis relies on the classic Hantzsch reaction, which involves the condensation of an -haloketone with a thiourea derivative.

Causality in Reagent and Solvent Selection:

  • The Electrophile (2-bromo-1-(pyrazol-4-yl)ethanone): The -bromoketone serves as a highly reactive dielectrophile. Bromine is chosen over chlorine due to its superior leaving group ability, which accelerates the initial nucleophilic attack by the thiourea sulfur[2].

  • The Nucleophile (N-aryl thiourea): The sulfur atom in thiourea is highly nucleophilic and initiates the reaction by attacking the -carbon of the bromoketone. Subsequent intramolecular cyclization occurs via the attack of the thiourea nitrogen on the ketone carbonyl.

  • Solvent Dynamics (Ethanol): Protic solvents like ethanol (EtOH) are critical. Ethanol not only provides the necessary boiling point (78 °C) for the reflux phase but also stabilizes the polar transition states during the cyclization and dehydration steps. Literature and empirical data show that reactions in THF or Acetonitrile yield significantly lower conversions due to poor solvation of the ionic intermediates[3].

  • Base Neutralization: The reaction generates hydrobromic acid (HBr) as a byproduct, yielding the thiazole as an hydrobromide salt. A mild base, such as sodium bicarbonate (NaHCO ), is introduced during the workup to liberate the free amine without hydrolyzing the newly formed heterocycle[2].

Synthetic Workflow

Workflow A 1-Acetylpyrazole Derivative (Starting Material) B α-Bromination (Br2 / AcOH or NBS) A->B C 2-Bromo-1-(pyrazol-4-yl)ethanone (Intermediate) B->C D Addition of N-Phenylthiourea (Nucleophilic Attack) C->D E Hantzsch Cyclocondensation (Reflux in EtOH, 78°C) D->E F N-phenyl-4-(pyrazol-4-yl)thiazol-2-amine (Crude Product) E->F G NaHCO3 Neutralization & Recrystallization F->G

Synthetic workflow for N-phenyl-4-(pyrazol-4-yl)thiazol-2-amine derivatives.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the cyclocondensation step, demonstrating the causality behind selecting Ethanol under reflux conditions[2][3].

SolventTemperature (°C)Base AddedTime (h)Isolated Yield (%)Purity (HPLC)
Chloroform (CHCl )25 (RT)None24TraceN/A
Tetrahydrofuran (THF)66 (Reflux)None1235%< 80%
Acetonitrile (MeCN)82 (Reflux)None842%85%
Ethanol (EtOH) 78 (Reflux) None (in situ) 4 - 6 85 - 94% > 98%
Ethanol (EtOH)78 (Reflux)NaHCO (in situ)645%90%

Note: Adding base directly into the reaction mixture (in situ) prematurely neutralizes the acidic environment which is actually beneficial for the initial dehydration step of the Hantzsch synthesis. Therefore, base is strictly reserved for the post-reaction workup[2].

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Bromo-1-(1,3-diaryl-1H-pyrazol-4-yl)ethanone

Self-Validation Checkpoint: Ensure the starting acetylpyrazole is fully dry. Moisture will quench the brominating agent.

  • Preparation: Dissolve 10 mmol of the 1-(1,3-diaryl-1H-pyrazol-4-yl)ethanone in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a dropping funnel.

  • Bromination: Cool the solution to 0–5 °C in an ice bath. Dissolve 10.5 mmol of molecular bromine (Br ) in 5 mL of glacial acetic acid. Add the Br solution dropwise over 30 minutes to maintain thermal control and prevent polybromination.

  • Maturation: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 7:3).

  • Workup: Pour the mixture into 100 mL of ice-cold water. Collect the resulting precipitate via vacuum filtration. Wash with cold water and recrystallize from ethanol to afford the pure -bromoketone.

Phase 2: Cyclo-condensation (Hantzsch Thiazole Synthesis)
  • Reaction Setup: In a 50 mL round-bottom flask, suspend 5 mmol of the synthesized 2-bromo-1-(1,3-diaryl-1H-pyrazol-4-yl)ethanone in 15 mL of absolute ethanol.

  • Reagent Addition: Add 5 mmol of N-phenylthiourea (or substituted N-aryl thiourea) to the suspension.

  • Cyclization: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78 °C) while stirring continuously for 4 to 6 hours[1]. The suspension will typically transition into a clear solution as the intermediates form, followed by the precipitation of the thiazole hydrobromide salt.

  • Monitoring: Confirm reaction completion via TLC (Dichloromethane:Methanol, 95:5). The product spot will exhibit strong UV activity.

  • Neutralization & Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of crushed ice. Slowly add a 10% w/v aqueous solution of sodium bicarbonate (NaHCO ) under vigorous stirring until the pH reaches 7.5–8.0. This liberates the free base[2].

  • Purification: Filter the resulting yellowish solid under vacuum. Wash thoroughly with distilled water to remove inorganic salts. Recrystallize the crude product from hot ethanol to yield the pure N-phenyl-4-(pyrazol-4-yl)thiazol-2-amine derivative as a crystalline solid[3].

Analytical Characterization (Self-Validating Metrics)

To trust the synthesized protocol, the final compound must be validated against the following spectroscopic benchmarks[1][3]:

  • H NMR (DMSO- , 500 MHz): Look for the characteristic thiazole C5-H proton singlet, typically appearing between 6.70 – 7.10 ppm. The secondary amine (NH) proton should appear as an exchangeable broad singlet around 9.50 – 10.30 ppm.

  • C NMR: The thiazole C2 carbon (bonded to the amine) is highly deshielded and typically resonates near 163–167 ppm.

  • HRMS (ESI+): Calculate the exact mass for based on the specific aryl substitutions and verify against the observed to confirm structural integrity and rule out incomplete dehydration intermediates.

References

  • Synthesis, biological screening and in silico studies of new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives as potential antifungal and antitubercular agents. European Journal of Medicinal Chemistry (2023). URL:[Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Nano Biomedicine and Engineering (2022). URL: [Link]

  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles (2012). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Silica-Supported Tungstosilicic Acid as a High-Performance, Recyclable Catalyst for Thiazole Synthesis

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Abstract The thiazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] Traditional synthesis routes, while effective, often rely on homogenous catalysts and harsh conditions, leading to challenges in product separation, catalyst recovery, and environmental impact. This guide details the application of silica-supported tungstosilicic acid (TSA/SiO₂) as a superior, heterogeneous catalyst for the synthesis of thiazole derivatives, primarily via the Hantzsch condensation reaction. This approach offers significant advantages, including high yields, operational simplicity, reduced reaction times, and excellent catalyst reusability, aligning with the principles of green chemistry.[1][2] This document provides in-depth protocols for catalyst preparation, characterization, and its application in thiazole synthesis, supported by mechanistic insights and comparative data to empower researchers in this field.

Introduction: The Imperative for Greener Heterocyclic Synthesis

Thiazole derivatives are of immense interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a classic reaction between an α-haloketone and a thioamide, remains a primary route to this valuable scaffold.[3][4] However, the evolution of synthetic chemistry towards more sustainable practices necessitates the development of methodologies that are not only efficient but also environmentally benign.

Heterogenizing homogeneous catalysts by immobilizing them on solid supports is a proven strategy to bridge the gap between high catalytic activity and practical, sustainable application.[5] Tungstosilicic acid (H₄SiW₁₂O₄₀), a Keggin-type heteropolyacid, is a super-strong Brønsted acid, but its high solubility in polar solvents complicates its recovery and reuse.[6][7] By immobilizing TSA on a high-surface-area support like silica (SiO₂), we create a robust, solid acid catalyst that is easily separable by simple filtration, can be recycled multiple times without significant loss of activity, and often exhibits enhanced catalytic performance.[7][8]

This guide provides a comprehensive framework for leveraging TSA/SiO₂ in your research, from its preparation and validation to its successful application in the synthesis of diverse thiazole derivatives.

Catalyst Preparation: A Self-Validating Protocol

The efficacy of the thiazole synthesis is fundamentally dependent on the quality of the TSA/SiO₂ catalyst. The following protocol describes an impregnation method that has been demonstrated to produce a highly active and stable catalyst. The key to this protocol is the controlled deposition of TSA onto the silica support, followed by thermal treatment to ensure its firm anchoring while preserving its critical structural and acidic properties.

Protocol 1: Preparation of 30 wt% TSA/SiO₂

This protocol is designed to yield a catalyst with a 30% by weight loading of tungstosilicic acid, a concentration found to be highly effective in various studies.[7]

Materials:

  • Tungstosilicic acid hydrate (H₄SiW₁₂O₄₀·nH₂O)

  • Silica gel (Merck grade 40, 0.063 - 0.2 mm particle size is a good starting point)

  • Deionized water

  • Rotary evaporator

  • Drying oven or furnace

Step-by-Step Procedure:

  • Solution Preparation: Prepare a solution of tungstosilicic acid by dissolving 0.60 g of H₄SiW₁₂O₄₀·nH₂O in 20 mL of deionized water.

  • Impregnation: To this solution, add 1.4 g of silica gel.

  • Stirring: Stir the resulting slurry vigorously at room temperature for 30 minutes to ensure uniform distribution of the acid solution throughout the silica pores.

  • Solvent Removal: Remove the water using a rotary evaporator under reduced pressure. This should be done carefully to avoid bumping and ensure an even coating of the acid on the silica support.

  • Drying & Calcination: Transfer the resulting free-flowing powder to a suitable vessel.

    • Dry the solid in an oven at 80°C for 4 hours. This step removes residual physisorbed water.

    • Follow this with calcination at 170°C for 4 hours.[6] This thermal treatment is crucial for anchoring the TSA to the silica surface but is mild enough to prevent the decomposition of the Keggin structure. Higher calcination temperatures (>300-400°C) can lead to the degradation of the heteropolyacid.[9][10]

The final product should be a fine, white, free-flowing powder, which is the active TSA/SiO₂ catalyst.

Catalyst Characterization: Validating Catalytic Integrity

Characterization is a critical, self-validating step to confirm the successful preparation of the catalyst before its use in synthesis. It provides insights into the structural integrity, surface properties, and thermal stability of the TSA/SiO₂.

Key Characterization Techniques:
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary technique to confirm that the Keggin structure of the tungstosilicic acid is preserved after immobilization. A successfully prepared catalyst will exhibit characteristic peaks for the Keggin anion, typically around 1019 cm⁻¹ (Si-Oa), 981 cm⁻¹ (W=Od), 927 cm⁻¹ (W-Ob-W), and 785 cm⁻¹ (W-Oc-W).[11][12][13] The presence of these bands, even if slightly broadened due to interaction with the silica support, confirms the structural integrity of the active catalytic species.[14]

  • X-ray Diffraction (XRD): XRD analysis is used to assess the crystalline nature of the catalyst. Pure silica gel will show a broad amorphous peak around 2θ = 22-24°.[15][16] For a well-dispersed TSA/SiO₂ catalyst, the characteristic diffraction peaks of crystalline TSA should be absent or significantly diminished, indicating that the TSA is highly dispersed over the silica surface rather than existing as large, separate crystals.[14]

  • Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology of the catalyst. In a well-prepared catalyst, SEM images should show that the general morphology of the silica support is maintained, with no large, distinct crystals of TSA visible on the surface, further confirming good dispersion.[15]

  • Brunauer-Emmett-Teller (BET) Analysis: This analysis determines the specific surface area, pore volume, and pore size distribution of the catalyst. Supporting TSA on silica significantly increases its surface area compared to bulk TSA, which is a key reason for its enhanced catalytic activity.[5]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the catalyst and confirm the appropriate calcination temperature. The analysis can show the loss of physisorbed and structural water and the decomposition temperature of the Keggin anion.

The flowchart below illustrates the logical progression from catalyst synthesis to its essential characterization, ensuring a validated and reliable catalytic system.

G cluster_prep Catalyst Preparation cluster_char Catalyst Characterization prep1 Dissolve TSA in Water prep2 Add Silica Gel prep1->prep2 prep3 Stir (Impregnation) prep2->prep3 prep4 Remove Water (Rotovap) prep3->prep4 prep5 Dry (80°C) & Calcine (170°C) prep4->prep5 char1 FT-IR (Verify Keggin Structure) prep5->char1 char2 XRD (Assess Dispersion) prep5->char2 char3 SEM (Analyze Morphology) prep5->char3 char4 BET (Measure Surface Area) prep5->char4 catalyst Active & Validated TSA/SiO₂ Catalyst char1->catalyst char2->catalyst char3->catalyst char4->catalyst caption Workflow: Catalyst Preparation & Validation

Caption: Workflow: Catalyst Preparation & Validation

Application in Thiazole Synthesis: The Hantzsch Reaction

The TSA/SiO₂ catalyst is highly effective for the Hantzsch thiazole synthesis. The following protocol provides a general framework for a one-pot, three-component reaction, which is an efficient and atom-economical approach.

Protocol 2: General One-Pot Synthesis of Thiazole Derivatives

This protocol can be adapted for various α-haloketones, thioureas (or thioamides), and aldehydes. It also provides options for both conventional heating and energy-efficient ultrasonic irradiation.

Materials:

  • α-Haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) (1.0 mmol)

  • Thiourea (1.0 mmol)

  • Substituted Benzaldehyde (1.0 mmol)

  • TSA/SiO₂ catalyst (e.g., 15% by weight of reactants)

  • Solvent: Ethanol/Water (1:1 v/v), 5 mL

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or a suitable vessel for ultrasonication)

  • Acetone (for work-up)

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine the α-haloketone (1.0 mmol), thiourea (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the TSA/SiO₂ catalyst.

  • Add Solvent: Add 5 mL of the ethanol/water (1:1) solvent system.

  • Reaction Execution (Choose one method):

    • Method A (Conventional Heating): Equip the flask with a reflux condenser and heat the mixture with stirring at 65°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Typical reaction times range from 2 to 4 hours.[1]

    • Method B (Ultrasonic Irradiation): Place the reaction vessel in an ultrasonic bath at room temperature. Sonication can often complete the reaction in a shorter time, typically 1.5 to 2 hours, with potentially higher yields.[1]

  • Catalyst Recovery: Upon completion of the reaction (as indicated by TLC), cool the mixture. The solid catalyst can be recovered by simple filtration. Wash the recovered catalyst with ethanol or acetone and dry it for reuse in subsequent reactions.

  • Product Isolation:

    • The filtered reaction mixture contains the dissolved product. If a precipitate has formed upon cooling, it can be filtered off.

    • Combine the filtrate (and any dissolved precipitate). The crude product can often be precipitated by adding the reaction mixture to cold water.

    • Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude thiazole derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2][17]

Mechanistic Insights: The Role of the Solid Acid Catalyst

The Hantzsch synthesis catalyzed by TSA/SiO₂ proceeds via a multi-step mechanism where the Brønsted acid sites of the catalyst play a crucial role. The high concentration of protons (H⁺) on the catalyst surface facilitates several key steps, enhancing the reaction rate.

Plausible Catalytic Cycle:

  • Carbonyl Activation (Not shown in all schemes, but plausible): The acid catalyst can protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

  • Intermediate Formation: The reaction typically begins with the condensation of the α-haloketone and thiourea to form an aminothiazole intermediate.[1]

  • Knoevenagel-type Condensation: The solid acid then catalyzes the condensation between the intermediate and the aldehyde.

  • Cyclization and Dehydration: The final steps involve an intramolecular cyclization followed by a dehydration step to yield the aromatic thiazole ring. The acidic environment facilitates the elimination of a water molecule, driving the reaction towards the stable aromatic product.

G Reactants α-Haloketone + Thiourea + Aldehyde Intermediate1 Aminothiazole Intermediate Reactants->Intermediate1 Condensation Catalyst TSA/SiO₂ (H⁺ Source) Catalyst->Intermediate1 H⁺ Catalysis Intermediate2 Aldol-type Adduct Catalyst->Intermediate2 Product Substituted Thiazole Catalyst->Product Intermediate1->Intermediate2 Knoevenagel Condensation Intermediate2->Product Cyclization & Dehydration (-H₂O) caption Catalytic Role in Hantzsch Synthesis

Sources

Technical Notes & Optimization

Troubleshooting

Hantzsch Thiazole Synthesis: Technical Support Center

Troubleshooting Guides & FAQs for Researchers Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for Researchers

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this fundamental reaction. The following question-and-answer format directly addresses specific issues to provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in the Hantzsch thiazole synthesis?

Low yields can often be attributed to several factors, including the purity of your starting materials, suboptimal reaction conditions, incorrect stoichiometry, and the formation of side products.[1][2] It is crucial to ensure that the α-haloketone and thioamide are pure, as impurities can interfere with the reaction.[1][3] α-Haloketones, in particular, can be unstable and should be freshly prepared or purified before use.[3]

Q2: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely side products?

The presence of multiple spots on a TLC plate suggests the formation of various byproducts.[3] Common side products in the Hantzsch thiazole synthesis include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to the initial α-haloketone and thioamide.[3]

  • Formation of Isomeric Thiazoles: A significant side reaction, particularly when using N-monosubstituted thioureas under acidic conditions, is the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[2][3][4]

  • Oxazole Formation: If your thioamide starting material is contaminated with the corresponding amide, an oxazole byproduct may form.[3]

  • Dimerization or Polymerization: Under certain conditions, the reactants or reactive intermediates can self-condense.[3]

Q3: My reaction with an N-substituted thiourea is producing a mixture of regioisomers. How can I control the regioselectivity?

When using N-monosubstituted thioureas, the reaction can yield two different regioisomers. The formation of 2-(N-substituted amino)thiazoles is generally favored in neutral solvents.[4][5] Conversely, acidic conditions, such as using a 10M-HCl-EtOH mixture, can promote the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[4][5] Therefore, controlling the pH of your reaction medium is critical for achieving the desired regioselectivity.[5]

Q4: How can I effectively purify my thiazole product?

Purification is essential to remove unreacted starting materials and side products.[3] Common and effective purification techniques include:

  • Precipitation: Many 2-aminothiazole products are poorly soluble in water. Neutralizing the reaction mixture with a weak base, like a 5% sodium carbonate solution, can cause the desired product to precipitate.[1][6] The precipitate can then be collected by vacuum filtration.[1]

  • Recrystallization: This is a standard method for purifying solid organic compounds.[1][3] Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature.[3]

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be used to isolate the desired product from impurities.[1][5]

Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Low or No Product Formation

Question: My reaction shows a significant amount of unreacted starting materials or no desired product. What can I do to improve the conversion?

Answer: Incomplete conversion is a common hurdle that can often be overcome by systematically optimizing the reaction conditions.[1] Here are several parameters to investigate:

  • Temperature: The Hantzsch synthesis often requires heating. If you are running the reaction at room temperature, consider increasing the temperature.[1] Small-scale trials at various temperatures can help identify the optimal condition for your specific substrates.[1]

  • Reaction Time: The reaction may not have been allowed to run to completion.[1] Monitor the reaction's progress using an analytical technique like Thin Layer Chromatography (TLC) to determine the optimal duration.[1][3]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield.[1] While alcohols like ethanol and methanol are commonly used, exploring other solvents may be beneficial. For some variations, a mixture of ethanol and water has proven effective.[1][7]

  • Purity of Starting Materials: Ensure the α-haloketone and thioamide are pure.[1] Impurities can inhibit the reaction. α-Haloketones can be particularly unstable and should be used when fresh or purified before use.[1][3]

Issue 2: Product Fails to Precipitate During Workup

Question: I've completed the reaction and neutralized the mixture, but my product isn't precipitating. What should I do?

Answer: If your thiazole product remains dissolved after neutralization, consider the following steps:[1]

  • Verify Neutralization: Test the pH of the solution to confirm it is basic. If not, add more of the base solution.[1]

  • Extraction: If precipitation is not effective, a liquid-liquid extraction may be necessary. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers can then be dried and the solvent evaporated to yield the crude product.[1]

Issue 3: Persistent Impurities After Isolation

Question: My isolated product is impure. How can I improve its purity?

Answer: If impurities persist after initial isolation, the following purification strategies can be employed:

  • Recrystallization: This is a powerful technique for purifying solid compounds.[1] The key is to select an appropriate solvent or solvent system.

  • Column Chromatography: For oils or compounds that are difficult to crystallize, silica gel column chromatography is a reliable option.[5]

  • Control Stoichiometry: Using a slight excess of the thioamide can help drive the reaction to completion, ensuring the full consumption of the α-haloketone and minimizing its presence as an impurity in the final product.[5][6]

Visualizing Reaction Pathways and Troubleshooting

To better understand the Hantzsch thiazole synthesis and potential pitfalls, the following diagrams illustrate the core reaction mechanism and a troubleshooting workflow.

Hantzsch_Thiazole_Synthesis Reactants α-Haloketone + Thioamide SN2_Attack Nucleophilic Attack (SN2) Reactants->SN2_Attack Intermediate1 S-Alkylation Intermediate SN2_Attack->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Thiazole Product Dehydration->Product

Caption: The core mechanism of the Hantzsch thiazole synthesis.[8]

Troubleshooting_Workflow Start Low Yield or Multiple Products CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Reagents? OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->OptimizeConditions Suboptimal? CheckStoichiometry Adjust Stoichiometry Start->CheckStoichiometry Imbalanced? Purification Refine Purification (Recrystallization, Chromatography) Start->Purification Impure Product? CheckPurity->OptimizeConditions OptimizeConditions->CheckStoichiometry CheckStoichiometry->Purification Success Improved Yield & Purity Purification->Success

Caption: A logical workflow for troubleshooting common issues.

Quantitative Data Summary
ParameterRecommended ActionRationale
Temperature Increase temperature if reaction is slow at room temperature.[1]Hantzsch synthesis often requires thermal energy to proceed efficiently.[1]
Reaction Time Monitor by TLC to determine the point of maximum product formation.[1][3]Prolonged heating can sometimes lead to product decomposition.[3]
Solvent Commonly used: ethanol, methanol.[1] Consider ethanol/water mixtures for certain substrates.[1][7]Solvent polarity can significantly influence reaction rates and solubility.[1]
Stoichiometry Use a slight excess (e.g., 1.1-1.5 equivalents) of the thioamide.[5][6]Helps to ensure complete consumption of the limiting α-haloketone.[5]
pH Control Maintain neutral conditions for 2-(N-substituted amino)thiazoles. Use acidic conditions for 3-substituted 2-imino-2,3-dihydrothiazoles.[4][5]pH dictates the regiochemical outcome with N-monosubstituted thioureas.[2][5]
Experimental Protocols
General Protocol for 2-Amino-4-phenylthiazole Synthesis

This protocol provides a general framework and may require optimization for different substrates.

  • Reagent Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[9]

  • Reaction Setup: Add methanol (5 mL) and a magnetic stir bar to the vial.[9]

  • Reaction Execution: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[9]

  • Work-up: Remove the reaction from the heat and allow it to cool to room temperature.[9]

  • Isolation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[9] A precipitate should form.[6]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the filter cake with water to remove any inorganic salts.[1]

  • Drying: Spread the collected solid on a watch glass and allow it to air dry.[1]

References
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis Mechanism. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Boutouil, M., et al. (2015).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-10.
  • Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, June 27). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ACS Publications. (2001, October 16). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Retrieved from [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.).
  • ACS Publications. (2000, November 7). Learning from the Hantzsch synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). THIAZOLE. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to piperazine co. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • PMC. (n.d.). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • Royal Society Publishing. (2017, June 14). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]

Sources

Optimization

Troubleshooting Guide: Low Yields in 4-(2-phenylethenyl)-1,3-thiazol-2-amine Synthesis

Answering the call of complex synthetic challenges, this Technical Support Center provides in-depth troubleshooting guidance for the synthesis of 4-(2-phenylethenyl)-1,3-thiazol-2-amine. As Senior Application Scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides in-depth troubleshooting guidance for the synthesis of 4-(2-phenylethenyl)-1,3-thiazol-2-amine. As Senior Application Scientists, we bridge the gap between theoretical knowledge and practical application, offering insights grounded in mechanistic understanding and field-proven experience. This guide is designed for researchers, scientists, and drug development professionals dedicated to advancing their synthetic chemistry endeavors.

The synthesis of this styryl-substituted 2-aminothiazole is most commonly achieved via the Hantzsch thiazole synthesis.[1][2] This pathway, while generally reliable, involves reactive intermediates and conditions that can lead to diminished yields if not properly controlled. This guide addresses the most common failure points in a direct, question-and-answer format.

Q1: My reaction has resulted in a very low or non-existent yield of the target compound. What are the most critical parameters to investigate first?

A low or zero yield is a systemic failure that typically points to a fundamental issue with one of three areas: the integrity of starting materials, the reaction conditions, or the work-up procedure. A systematic review is essential.

1. Integrity of Starting Materials:

  • α-Halo-ketone (1-bromo-4-phenylbut-3-en-2-one): This is the most frequent point of failure. This reactant is an α,β-unsaturated ketone, making it susceptible to polymerization and side reactions.

    • Purity Check: Always assess the purity of the α-halo-ketone immediately before use via ¹H NMR. Look for signals corresponding to impurities or degradation products.

    • Stability: This reagent can be unstable upon storage. It is often best to synthesize it and use it immediately in the next step. If stored, it should be under an inert atmosphere at low temperatures.

  • Thiourea: While generally stable, the purity of thiourea is crucial. Use a high-purity grade and ensure it is dry. Impurities can interfere with the initial nucleophilic attack.

2. Reaction Conditions:

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and pathway.[3] Ethanol is a common choice, but other solvents like methanol or DMF can be explored. Ensure the solvent is of an appropriate grade and dry, as water can interfere with the reaction intermediates.[4]

  • Temperature Control: The Hantzsch synthesis is typically conducted at elevated temperatures (e.g., refluxing ethanol).[5] However, excessive heat can promote the formation of side products and degradation of the starting materials or product.[3] Conversely, insufficient temperature will lead to an incomplete reaction. A systematic temperature optimization study is recommended.

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prolonged reaction times beyond the point of completion can lead to product degradation.

3. Work-up and Isolation:

  • pH Control: The 2-aminothiazole product contains a basic amine group. During work-up, the product is often precipitated by adding a base (e.g., NaHCO₃, Na₂CO₃) to neutralize the hydrohalic acid formed during the reaction.[6] Incorrect pH can lead to the product remaining dissolved in the aqueous phase as a salt, resulting in significant loss of yield.

  • Product Stability: The final product may be susceptible to degradation under harsh work-up conditions (e.g., strong acids/bases, high heat).[3]

Below is a logical workflow to diagnose the root cause of low yield.

G start Low or No Yield Observed reagents Step 1: Verify Starting Material Integrity start->reagents conditions Step 2: Assess Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Check α-Halo-ketone Purity (NMR) Is it freshly prepared or properly stored? reagents->sub_reagents1 sub_reagents2 Verify Thiourea Purity & Dryness reagents->sub_reagents2 workup Step 3: Review Work-up & Purification conditions->workup Conditions OK sub_conditions1 Optimize Temperature (Too high/low?) conditions->sub_conditions1 sub_conditions2 Monitor via TLC (Incomplete reaction or degradation?) conditions->sub_conditions2 sub_conditions3 Check Solvent (Appropriate grade & dry?) conditions->sub_conditions3 sub_workup1 Verify pH during neutralization (Is product precipitating?) workup->sub_workup1 sub_workup2 Consider Product Degradation (Milder work-up needed?) workup->sub_workup2 solution Systematically Optimize Parameters workup->solution sub_reagents1->conditions sub_reagents2->conditions sub_conditions1->workup sub_conditions2->workup sub_conditions3->workup

Caption: A troubleshooting workflow for diagnosing low yields.

Q2: My TLC analysis shows multiple spots, including a major byproduct. What are the likely side reactions?

The presence of significant side products indicates that alternative reaction pathways are competing with the desired thiazole formation.

Common Side Products:

  • Favorskii Rearrangement Product: If a base is present or generated and the α-halo-ketone has an enolizable proton, a Favorskii rearrangement can occur, leading to carboxylic acid derivatives after work-up.

  • Self-Condensation of α-Halo-ketone: The α-halo-ketone can react with itself, particularly at elevated temperatures, leading to complex polymeric material.

  • Formation of Dithiazine Derivatives: An excess of thiourea can sometimes lead to the formation of dithiazine-type structures.

  • Reaction at the Styryl Double Bond: Although less common under typical Hantzsch conditions, the phenylethenyl double bond could potentially react, especially if radical initiators or certain catalysts are present.

Minimization Strategies:

  • Control Stoichiometry: Use a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) to ensure full conversion of the limiting α-halo-ketone, but avoid a large excess.[6]

  • Order of Addition: Add the α-halo-ketone slowly to the solution of thiourea to maintain a low instantaneous concentration of the ketone, minimizing self-condensation.

  • Temperature Management: Running the reaction at the lowest effective temperature can disfavor side reactions that may have a higher activation energy.[3]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism, and where are the potential failure points?

The reaction proceeds via the Hantzsch thiazole synthesis.[1][7] Understanding the mechanism is key to troubleshooting.

  • Nucleophilic Attack (S_N2): The sulfur atom of thiourea attacks the carbon bearing the halogen on the α-halo-ketone. This is typically the rate-determining step. A poor leaving group (e.g., Cl vs. Br) or steric hindrance can slow this step.

  • Cyclization: The nitrogen of the resulting intermediate attacks the carbonyl carbon in an intramolecular fashion to form a five-membered ring (a thiazoline intermediate).

  • Dehydration: The hydroxyl group is eliminated as water to form the aromatic thiazole ring. This step is often acid-catalyzed by the HBr generated in the first step.

G R1 Thiourea I1 S-Alkylated Intermediate R1->I1 1. SN2 Attack R2 α-Halo-styryl-ketone R2->I1 I2 Thiazoline Intermediate I1->I2 2. Intramolecular   Cyclization P 4-(2-phenylethenyl)-1,3-thiazol-2-amine I2->P 3. Dehydration   (-H2O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Failure at step 1 is common due to impure reactants. Failure at step 2 can occur if the carbonyl is not sufficiently electrophilic. The dehydration (step 3) is usually facile but can be hindered if the intermediate is unstable.

Q2: What are the optimal reaction conditions to maximize yield?

While the optimal conditions should be determined empirically for each specific setup, the following table provides a validated starting point and parameters for optimization.

ParameterRecommended Starting PointRationale & Optimization NotesPotential Impact of Deviation
Solvent Ethanol (95% or absolute)Balances reactant solubility and allows for reflux at a suitable temperature. Methanol or DMF can be tested if solubility is an issue.[8]Low polarity: poor solubility. High polarity: may alter reaction pathway.
Temperature Reflux (~78°C for EtOH)Provides sufficient energy to overcome the activation barrier without excessive side product formation.[5]Too low: incomplete reaction. Too high: increased side products/degradation.
Thiourea Stoich. 1.2 - 1.5 equivalentsEnsures the complete consumption of the more valuable and less stable α-halo-ketone.Too low: unreacted ketone. Too high: potential for side products.
Catalyst None (typically) / or Mild AcidThe reaction is often self-catalyzed by the generated HBr. Some protocols report using mild catalysts to improve yields.[5][8]Unnecessary catalyst can introduce new side reaction pathways.
Reaction Time 2 - 6 hoursMonitor by TLC until the α-halo-ketone spot disappears.Too short: incomplete reaction. Too long: product degradation.
Q3: How should I properly purify the final product?

Purification is critical for obtaining a high-purity final compound.

  • Initial Isolation: After basification, the crude product often precipitates from the reaction mixture. It can be collected by vacuum filtration and washed with cold water to remove inorganic salts.[6]

  • Recrystallization: Ethanol or an ethanol/water mixture is an excellent choice for recrystallizing 2-aminothiazole derivatives. This is a highly effective method for removing many impurities.

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used.

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point.

    • Tailing/Streaking: 2-aminothiazoles can streak on silica gel due to their basicity. To prevent this, add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent.[9] This neutralizes the acidic silica surface, leading to sharper bands and better separation.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-phenylethenyl)-1,3-thiazol-2-amine

This is a representative protocol and should be optimized.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (1.2 mmol, 1.2 eq.).

  • Add absolute ethanol (10 mL) and stir until the thiourea is dissolved.

  • Add 1-bromo-4-phenylbut-3-en-2-one (1.0 mmol, 1.0 eq.) to the solution. The use of a freshly prepared and purified α-halo-ketone is strongly recommended.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-5 hours.

  • Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the α-halo-ketone spot indicates completion.

  • Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Slowly add the reaction mixture to a beaker containing a saturated aqueous solution of sodium bicarbonate (30 mL) with stirring.

  • Stir for 30 minutes until gas evolution ceases and a precipitate forms.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 15 mL).

  • Dry the crude product. Purify further by recrystallization from ethanol.

Protocol 2: TLC Monitoring
  • Eluent: 7:3 Hexanes:Ethyl Acetate (adjust polarity as needed).

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate can also be effective.

  • Analysis: Co-spot the starting material (α-halo-ketone) and the reaction mixture on the TLC plate. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.

By systematically addressing these common issues, researchers can effectively troubleshoot and optimize the synthesis of 4-(2-phenylethenyl)-1,3-thiazol-2-amine, leading to improved yields and higher purity.

References

  • Hantzsch Thiazole Synthesis Mechanism. (n.d.). Scribd. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Ghomrassi, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1671. Available at: [Link]

  • Gil, G. S., et al. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters, 3(23), 3655–3658. Available at: [Link]

  • de Almeida, L. F., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PeerJ, 6, e5533. Available at: [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Zaleskis, G., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Chemistry, 6(3), 85. Available at: [Link]

  • Patel, R. B., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Asian Journal of Chemistry, 34(3), 631-636.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Science and Advanced Technology, 1(2).
  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(3), e0174006. Available at: [Link]

  • Ayimbila, S. N., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora. Retrieved from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemistry Review Letters, 8, 720-740.
  • [Discussion] Tips and Tricks to getting better synthetic yields. (2014). Reddit. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2020). Future Journal of Pharmaceutical Sciences, 6, 99. Available at: [Link]

  • Himaja, M., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(7), 2911-2914.
  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). RSC Advances, 14, 28169-28177. Available at: [Link]

  • Synthesis - General tips for improving yield? (2020). Reddit. Retrieved from [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022).
  • 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. (2004). Google Patents.
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). BMC Chemistry, 13, 115. Available at: [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers in Chemistry, 12, 1364539. Available at: [Link]

  • 2-aminothiazole derivative, preparation method, and use. (2014). Google Patents.
  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(3), e0174006. Available at: [Link]

  • Synthesis of 4-(1H-1,2,3-Triazol-4-YL)-1,3-Thiazole-2-Amine Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. (2014). European Journal of Medicinal Chemistry, 84, 444-456. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Post-Synthesis Purification of 4-Phenyl-1,3-thiazol-2-amines

As a Senior Application Scientist, this guide provides in-depth troubleshooting for common purification challenges encountered with 4-phenyl-1,3-thiazol-2-amines. The methodologies discussed are grounded in fundamental c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for common purification challenges encountered with 4-phenyl-1,3-thiazol-2-amines. The methodologies discussed are grounded in fundamental chemical principles to empower researchers not just to solve immediate purity issues but also to build a robust understanding for future synthetic challenges.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues observed immediately following the Hantzsch thiazole synthesis and during the initial work-up.

Q1: My reaction is complete, but the product fails to precipitate upon neutralization. What should I do?

A1: This is a frequent issue, often related to solubility or incomplete neutralization.[1]

  • Causality: 4-Phenyl-1,3-thiazol-2-amines are typically basic and form hydrohalide salts during the Hantzsch synthesis, which are often soluble in the reaction medium (e.g., methanol or ethanol). Neutralization with a weak base like sodium carbonate is intended to deprotonate the amine salt, yielding the free base which is less soluble in aqueous media, causing it to precipitate.[1][2]

  • Troubleshooting Steps:

    • Verify pH: Use pH paper or a meter to ensure the solution is basic (pH > 8). If it's still acidic or neutral, add more of your base solution (e.g., 5% sodium carbonate) incrementally.[1]

    • Induce Precipitation: If the solution is basic and no precipitate has formed, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal from a previous successful batch.

    • Solvent Polarity: If the reaction was run in a high concentration of an organic solvent like ethanol, the product might remain soluble even after neutralization. Try adding cold water to increase the polarity of the medium, which should decrease the solubility of your organic product.

    • Switch to Extraction: If precipitation is unsuccessful, the next logical step is a liquid-liquid extraction. Transfer the entire mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate or dichloromethane. The organic layers can then be combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[1][3]

Q2: My crude product is a sticky oil or a gummy solid, not a free-flowing powder. How can I handle this?

A2: The physical state of the crude product is a key indicator of its purity. An oily or amorphous state often points to the presence of residual solvents or impurities that depress the melting point and disrupt the crystal lattice.

  • Causality: Unreacted starting materials, particularly the α-haloketone, or various side products can act as impurities. Residual high-boiling solvents (like ethanol if not fully removed) can also lead to a non-crystalline product.

  • Troubleshooting Steps:

    • Trituration: This is the first technique to try. Add a non-solvent (a solvent in which your product is insoluble but the impurities are soluble), such as cold diethyl ether or hexanes. Stir or sonicate the mixture. The goal is to wash away the impurities, leaving behind the purified, solid product.

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed. If you have already performed an extraction, use a rotary evaporator to remove the bulk solvent, and then place the flask under high vacuum for several hours to remove trace amounts.

    • Purity Analysis: Before proceeding to a more complex purification, analyze the crude material by Thin Layer Chromatography (TLC) to understand the number of components. This will inform your choice of purification strategy.[4]

Part 2: Advanced Purification Strategies & Troubleshooting

Once you have a solid crude product, the next step is to select and execute an appropriate purification strategy.

Q3: How do I choose the best purification method for my crude 4-phenyl-1,3-thiazol-2-amine?

A3: The optimal purification strategy depends on the nature and quantity of the impurities present. A preliminary TLC analysis is essential for making this decision.

Purification Workflow Crude Crude Product TLC Analyze by TLC Crude->TLC Decision Assess Impurity Profile TLC->Decision Recryst Recrystallization Decision->Recryst  One major spot,  minor baseline or  close-running impurities Column Column Chromatography Decision->Column  Multiple spots with  different Rf values,  or colored impurities AcidBase Acid-Base Extraction Decision->AcidBase  Product is basic,  impurities are neutral  or acidic Pure Pure Product (Verify by HPLC/NMR) Recryst->Pure Column->Pure AcidBase->Pure AcidBaseExtraction cluster_0 Step 1: Dissolve & Acidify cluster_1 Step 2: Separate Layers cluster_2 Step 3: Isolate Product Start Crude Product (Amine + Neutral Impurity) in Organic Solvent (e.g., EtOAc) AddAcid Add Aqueous Acid (e.g., 1M HCl) Start->AddAcid Shake in Separatory Funnel OrganicLayer Organic Layer (Contains Neutral Impurity) AddAcid->OrganicLayer Allow layers to separate AqueousLayer Aqueous Layer (Contains Protonated Amine Salt R-NH3+ Cl-) AddAcid->AqueousLayer Allow layers to separate AddBase Add Aqueous Base (e.g., NaOH) to Aqueous Layer AqueousLayer->AddBase Precipitate Precipitate Forms (Pure Amine R-NH2) AddBase->Precipitate Basify to pH > 10 Filter Collect by Filtration Precipitate->Filter

Sources

Optimization

Technical Support Center: Synthesis of 4,5-Disubstituted-2-Aminothiazoles

Welcome to the Advanced Application Support Center. 2-Aminothiazoles are privileged scaffolds in drug discovery, but the selective synthesis of 4,5-disubstituted variants presents significant challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. 2-Aminothiazoles are privileged scaffolds in drug discovery, but the selective synthesis of 4,5-disubstituted variants presents significant challenges. Traditional methods often suffer from poor regioselectivity, unstable intermediates, and harsh reaction conditions. This guide is designed for researchers and drug development professionals to troubleshoot synthetic bottlenecks, understand the causality behind reaction failures, and implement self-validating experimental protocols.

Mechanistic Overview of Synthetic Strategies

To bypass the limitations of classical direct halogenation, modern synthetic workflows utilize transition-metal catalysis or visible-light photocatalysis to strictly control regioselectivity.

G SM Starting Materials (Allylic Alcohols, Ketones) Ir Iridium Catalysis [Cp*IrCl2]2 / NCS (Tandem Isomerization) SM->Ir High Regioselectivity Photo Photocatalysis Eosin Y / Blue LED (C-H Activation) SM->Photo Metal-Free / Green Cu Copper Catalysis Cu(I) / Cs2CO3 (N-O Cleavage) SM->Cu Oxime Acetates Product 4,5-disubstituted 2-aminothiazoles Ir->Product via α-chloroketone Photo->Product via α-carbonyl radical Cu->Product via C-S/C-N formation

Mechanistic pathways for the selective synthesis of 4,5-disubstituted 2-aminothiazoles.

Troubleshooting & FAQs

Q1: Why am I getting an intractable mixture of 2,4- and 2,5-disubstituted isomers when using unsymmetrical ketones in the classical Hantzsch synthesis? Causality: The primary regioselectivity issue arises during the preparation of the α-halocarbonyl precursor[1]. When unsymmetrical active methylene ketones are subjected to direct halogenation, the reaction occurs competitively at both the highly substituted and less substituted α-carbons. When this mixture is condensed with thiourea, it directly translates into a mixture of constitutional isomers. The Fix: You must bypass direct ketone halogenation. We recommend the2 approach[2]. By starting with an allylic alcohol, the [Cp*IrCl2]2 catalyst coordinates a 1,3-hydrogen shift coupled with C-Cl bond formation via N-chlorosuccinimide (NCS). This mechanistically restricts halogenation to a single specific carbon, yielding the α-monochloroketone as a single constitutional isomer.

Q2: My α-chlorocarbonyl intermediates degrade during silica gel purification, drastically lowering my final thiazole yield. Can I avoid isolating them? Causality: α-Halocarbonyls are highly electrophilic and prone to solvolysis or degradation on acidic silica gel. Attempting to purify them often leads to massive material loss. The Fix: Design your protocol as a telescoped (step-through) system. After the Ir-catalyzed chlorination step, do not purify the crude α-chlorocarbonyl. Perform a simple aqueous extraction to remove the succinimide byproduct, concentrate the organic layer, and immediately resuspend the crude intermediate in absolute ethanol. Adding thiourea and heating to 100 °C acts as an in situ trapping mechanism. The equilibrium is driven forward as the stable 2-aminothiazolium hydrochloride salt cleanly precipitates out of solution, bypassing chromatography entirely[2].

Q3: I need to synthesize a library of 4,5-disubstituted 2-aminothiazoles, but my substrates are sensitive to halogens and strong acids. Are there milder alternatives? Causality: Traditional Hantzsch protocols require lachrymatory halogens, while cross-coupling methods require heavy metals (Pd/Cu) and strong bases, which can degrade sensitive functional groups[3]. The Fix: Transition to 4[4]. By using Eosin Y (an organic dye) as a photocatalyst under blue LED irradiation, you can couple active methylene ketones directly with thioureas. The mechanism relies on the generation of an α-carbonyl radical that adds to the C=S double bond. This operates at room temperature in an open-air aqueous/ethanol system, completely eliminating toxic halogens and transition metals.

Q4: The Eosin Y photocatalytic synthesis works beautifully at 0.2 mmol, but my yields plummet when I scale up to 5 mmol. What is causing this? Causality: The drop in yield during photochemical scale-up is dictated by the Beer-Lambert law—light penetration decreases exponentially as the path length (reactor size) increases. Furthermore, the reaction is aerobic and requires ambient oxygen to turn over the catalytic cycle. The Fix: Do not simply use a larger round-bottom flask. To scale to 5 mmol, you must increase the surface-area-to-volume ratio. Use a continuous-flow photoreactor or narrow-bore FEP tubing coiled around your LED source. Ensure vigorous stirring to maintain continuous O2​ diffusion[4].

Quantitative Data: Method Comparison

To assist in selecting the optimal synthetic route for your specific substrates, consult the quantitative performance metrics below:

Synthetic StrategyReagents / CatalystReaction TimeYield RangeRegioselectivityKey Advantage
Classical Hantzsch α-haloketone, thiourea2 - 12 h40 - 70%Poor (Mixtures)Low cost, simple setup[1]
Ir-Catalyzed Tandem [Cp*IrCl2]2, NCS, thiourea17 h76 - 90%Excellent (Single Isomer)Telescoped synthesis, no chromatography[2]
Visible-Light Photocatalysis Eosin Y, Blue LED, Air12 - 24 h80 - 91%ExcellentMetal/halogen-free, room temp[4]
Cu-Catalyzed Coupling Cu(I), Cs2​CO3​ , isothiocyanates8 h70 - 85%GoodUtilizes stable oxime acetates[3]

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems to ensure high fidelity during execution.

Protocol A: Iridium-Catalyzed Telescoped Synthesis

Ideal for highly regioselective synthesis from allylic alcohols without column chromatography.

Step 1: Isomerization/Chlorination

  • Charge an oven-dried flask with the allylic alcohol (1.0 equiv), [Cp*IrCl2]2 (0.5 mol%), and N-chlorosuccinimide (1.2 equiv) under an inert atmosphere.

  • Self-Validation Check: Observe the color of the reaction mixture. It should transition from pale yellow to a deep orange-red, confirming that the active Ir(III) catalytic species is successfully turning over[2].

  • Stir at room temperature until complete consumption of the starting material is observed via TLC.

Step 2: Workup & Condensation

  • Quench the reaction with saturated aqueous NaHCO3​ to neutralize the succinimide byproducts. Extract with an organic solvent (e.g., ethyl acetate) and concentrate under reduced pressure. Do not attempt to purify the crude α-chloroketone.

  • Resuspend the crude intermediate in absolute ethanol (minimizing competitive hydrolysis of the C-Cl bond). Add thiourea (1.0 equiv).

  • Heat the mixture in an oil bath at 100 °C for 17 h.

  • Self-Validation Check: Monitor the internal temperature. The condensation is mildly exothermic; ensure the internal temp stabilizes around 78 °C (the boiling point of ethanol).

  • Cool the reaction to 5 °C in an ice-water bath. The 4,5-disubstituted 2-aminothiazolium hydrochloride salt will precipitate as a crystalline solid. Isolate via simple vacuum filtration[2].

Protocol B: Photocatalytic C-H Functionalization

Ideal for halogen-sensitive substrates requiring green, transition-metal-free conditions.

Step 1: Reaction Setup

  • Combine the active methylene ketone (0.20 mmol), thiourea (0.40 mmol), and Eosin Y (1 mol%) in a 10 mL reaction vessel.

  • Add a 1:1 solvent mixture of H2​O and absolute ethanol (2.0 mL total volume).

  • Self-Validation Check: The solution will appear intensely fluorescent pink/orange due to the Eosin Y dye. Lack of fluorescence indicates dye degradation or impurities in the solvent.

Step 2: Irradiation & Monitoring

  • Irradiate the open-air flask with a 10 W Blue LED (460–470 nm) at room temperature with vigorous magnetic stirring.

  • Self-Validation Check: The mechanism relies on the generation of H2​O2​ as a byproduct of the radical cycle. Periodically spot the reaction mixture on potassium iodide/starch paper. A positive (blue-black) result confirms that the radical addition to the C=S bond and subsequent oxidation by O2​ is actively occurring[4].

Step 3: Isolation

  • Upon completion (12-24 h, monitored by TLC), remove the light source.

  • Filter the precipitated functionalized 2-aminothiazole directly from the aqueous/ethanol mixture, washing with cold water to remove residual dye and unreacted thiourea[4].

References

  • Bermejo Gómez, A., Ahlsten, N., Platero-Prats, A. E., & Martín-Matute, B. "Synthesis of 4,5-Disubstituted 2-aminothiazoles from α,β-Unsaturated Ketones: Preparation of 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride Salt." Organic Syntheses, 2014.
  • Benchchem Support. "Technical Support Center: Thiazole Synthesis Regioselectivity." Benchchem, 2024.
  • Zhao, et al. "H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas." Synthesis, Thieme Connect, 2023.
  • "Aryliodoazide Synthons: A Different Approach for Diversified Synthesis of 2-Aminothiazole, 1,3-Thiazole, and 1,3-Selenazole Scaffolds." ACS Combinatorial Science, 2019.

Sources

Troubleshooting

avoiding racemization in modified Hantzsch thiazole synthesis.

Welcome to the Peptide & Peptidomimetic Synthesis Support Center . This technical portal is dedicated to a notoriously difficult transformation in heterocyclic peptide chemistry: preserving the stereochemical integrity o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide & Peptidomimetic Synthesis Support Center . This technical portal is dedicated to a notoriously difficult transformation in heterocyclic peptide chemistry: preserving the stereochemical integrity of α -chiral centers during the synthesis of thiazole-containing amino acids.

Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating protocols designed to help you eliminate epimerization in your modified Hantzsch workflows.

Section 1: Mechanistic Insights (The "Why")

Q: Why does the standard Hantzsch synthesis cause complete racemization of my α -amino thioamides? A: The traditional Hantzsch thiazole synthesis relies on high temperatures and strong acidic or basic environments to drive the condensation of a thioamide with an α -haloketone. While this efficiently forms the thiazole ring, it is disastrous for chiral substrates. During the cyclization and subsequent dehydration steps, the intermediate hydroxythiazoline undergoes an acid- or base-catalyzed imine-to-enamine equilibrium[1]. Because the α -proton is highly acidic—flanked by an electron-withdrawing protecting group (e.g., Boc, Fmoc) and the nascent thiazole ring—this tautomerization rapidly scrambles the stereocenter prior to aromatization, yielding a racemic mixture[1].

Q: What is the "Modified Hantzsch Synthesis," and how does it bypass this equilibrium? A: The Holzapfel-Meyers-Nicolaou modification fundamentally alters the reaction kinetics by isolating the cyclocondensation step from the dehydration step[2].

  • Controlled Cyclocondensation: The thioamide is reacted with a bromopyruvate derivative under mild, heterogeneous basic conditions (e.g., KHCO 3​ in dimethoxyethane). This forms a stable, chiral hydroxythiazoline intermediate without triggering premature elimination[3].

  • Kinetically Driven Dehydration: The critical innovation is performing the dehydration at cryogenic temperatures (-40°C to -20°C) using highly reactive, non-equilibrating dehydrating agents like trifluoroacetic anhydride (TFAA)[2]. This forces a rapid elimination pathway that outpaces the imine-enamine tautomerization, effectively locking the stereocenter in place.

G Start Chiral Thioamide + α-Bromoketone Std Standard Hantzsch (Heat, Strong Acid/Base) Start->Std Traditional Mod Modified Protocol Step 1 (Mild Base, e.g., KHCO3, 0°C) Start->Mod Modified Racemized Imine-Enamine Equilibrium Racemized Thiazole Std->Racemized Epimerization Inter Hydroxythiazoline Intermediate (Stereocenter Preserved) Mod->Inter Cyclocondensation Dehyd Modified Protocol Step 2 (TFAA/Pyridine, -20°C) Inter->Dehyd Activation Pure Enantiopure Thiazole (>98% ee) Dehyd->Pure Elimination

Pathway comparison: Standard vs. Modified Hantzsch synthesis for chiral thiazoles.

Section 2: Troubleshooting & Reagent Selection

Q: I am using the TFAA/Pyridine method, but chiral HPLC still shows 10-15% epimerization. What parameters should I adjust? A: Epimerization during TFAA dehydration usually stems from localized exothermic spikes during reagent addition or the nucleophilic basicity of pyridine.

  • The Causality: Pyridine can act as a general base, abstracting the vulnerable α -proton if the elimination of the trifluoroacetate leaving group is not instantaneous. Furthermore, if the internal temperature rises above -20°C during TFAA addition, the activation energy for tautomerization is reached.

  • The Solution: Switch your base from pyridine to 2,6-lutidine [2]. 2,6-lutidine is sterically hindered; it is a poorer nucleophile and its bulk prevents efficient abstraction of the sterically shielded α -proton, significantly suppressing epimerization[4]. Ensure TFAA is added dropwise down the side of the flask at strictly -40°C.

Q: Are there alternative dehydrating agents for highly sensitive peptide substrates? A: Yes. Depending on the steric bulk and electronic demands of your substrate, alternative reagents can be deployed to avoid basic conditions entirely. The Burgess reagent facilitates an intramolecular syn-elimination (E1cB-like mechanism) under neutral conditions, making it excellent for substrates prone to base-catalyzed side reactions[5]. Alternatively, DAST (Diethylaminosulfur trifluoride) is a highly efficient reagent for cryogenic dehydration (-40°C) that has been successfully used in the synthesis of complex azotide ligands without basic additives[3].

Table 1: Quantitative Comparison of Dehydrating Agents for Hydroxythiazolines
Dehydrating AgentOptimal TemperatureRequired BaseMechanism / NotesTypical YieldTypical ee%
TFAA -40°C to 0°C2,6-Lutidine or PyridineRapid E2 elimination. Gold standard for scale-up.85–95%>98%
DAST -40°C to -20°CNoneFluorination followed by rapid elimination.80–94%>98%
Burgess Reagent 60°C to 85°C (THF)None (Internal basicity)Intramolecular syn-elimination (E1cB).70–85%90–95%
EDCI / CuCl 2​ Room TemperatureNoneMilder carbodiimide activation. Prone to lower yields.60–75%85–90%

Section 3: Validated Experimental Protocol

Self-Validating Workflow for the Synthesis of Enantiopure Boc-D-Ala-Thz-OH This protocol details the synthesis of a chiral thiazole building block from a Boc-protected thioamide, utilizing strict in-process validation to ensure stereochemical integrity[4].

Workflow N1 1. Thioamide Formation N2 2. Alkylation (Ethyl Bromopyruvate) N1->N2 N3 3. Cyclization (KHCO3, DME) N2->N3 N4 4. Dehydration (TFAA, 2,6-Lutidine) N3->N4 N5 5. Purification (Flash Chromatography) N4->N5

Step-by-step workflow for synthesizing enantiopure thiazole building blocks.
Step-by-Step Methodology:

Phase 1: Cyclocondensation (Intermediate Formation)

  • Reaction Setup: Dissolve the chiral thioamide (1.0 eq, e.g., Boc-D-Ala-thioamide) in anhydrous 1,2-dimethoxyethane (DME) to a concentration of 0.2 M. Add finely powdered KHCO 3​ (8.0 eq). Causality: DME is a polar aprotic solvent that stabilizes the polar transition state of the cyclization without acting as a nucleophile.

  • Alkylation: Cool the suspension to 0°C. Dropwise add ethyl bromopyruvate (3.0 eq). Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • In-Process Validation 1: Monitor via TLC (EtOAc/Hexane 1:2). The thioamide spot must completely disappear, replaced by a more polar, UV-active hydroxythiazoline spot. Pull a 5 µL aliquot for LC-MS to confirm the intermediate mass [M+H]+ .

Phase 2: Solvent Exchange & Rigorous Drying 4. Filtration: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. 5. Drying: Redissolve the crude intermediate in anhydrous dichloromethane (DCM) and dry over MgSO 4​ . Filter and concentrate again, then place under high vacuum for 2 hours. Causality: Residual moisture or unreacted KHCO 3​ will violently quench the TFAA in the next step, generating trifluoroacetic acid, which acts as a catalyst for racemization.

Phase 3: Low-Temperature Dehydration 6. Activation: Redissolve the dried intermediate in anhydrous DCM (0.1 M). Cool the solution strictly to -40°C under an argon atmosphere. Add 2,6-lutidine (4.0 eq)[4]. 7. Elimination: Slowly add trifluoroacetic anhydride (TFAA) (2.0 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed -35°C. Maintain at -40°C for 1 hour, then gradually warm to 0°C over 2 hours. 8. In-Process Validation 2: Quench a 10 µL aliquot in saturated NaHCO 3​ , extract with EtOAc, and run chiral HPLC against a known racemic standard. The enantiomeric excess (ee) should be >98%.

Phase 4: Workup and Saponification 9. Quench: Quench the bulk reaction with saturated aqueous NaHCO 3​ . Extract with DCM (3x), wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify the thiazole ester via flash chromatography. 10. Saponification: To obtain the free acid for peptide coupling, dissolve the purified ester in THF/H 2​ O (3:1) and add LiOH·H 2​ O (1.5 eq) at 0°C. Stir for 2 hours, acidify to pH 3 with 1M HCl, and extract with EtOAc[4].

References

  • Thiazoles in Peptides and Peptidomimetics Source: UQ eSpace - The University of Queensland URL:[Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis Source: ResearchGate URL:[Link]

  • Azotides as Modular Peptide-Based Ligands for Asymmetric Lewis Acid Catalysis Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues Source: PMC - NIH URL:[Link]

  • Total Synthesis of Dendroamide A, a Novel Cyclic Peptide That Reverses Multiple Drug Resistance Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

In Vivo Validation of 4-(2-phenylethenyl)-1,3-thiazol-2-amine Anticancer Activity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the in vivo anticancer activity of a representative 2-aminothiazole derivative, contextualized through a com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo anticancer activity of a representative 2-aminothiazole derivative, contextualized through a comparison with the standard-of-care chemotherapeutic agent, doxorubicin. Due to the limited availability of published in vivo data for 4-(2-phenylethenyl)-1,3-thiazol-2-amine, this guide will utilize a closely related and well-studied analog, (4-amino-2-(thiophen-3-yl)thiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone (Compound 3b) , as a proxy to illustrate the principles and methodologies of in vivo validation. This compound shares the core 2-aminothiazole scaffold and has demonstrated significant in vivo anticancer efficacy.

The objective of this guide is to offer a detailed, evidence-based comparison of the therapeutic potential of this class of compounds, supported by experimental data, detailed protocols, and mechanistic insights.

Introduction: The Therapeutic Promise of 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including potent anticancer properties.[1][2] These compounds have garnered significant interest due to their ability to target various cellular pathways implicated in cancer progression. The focus of this guide, the styryl-thiazole subclass, represents a promising avenue for the development of novel anticancer agents.

Comparative Efficacy: A 2-Aminothiazole Derivative vs. Doxorubicin

To provide a clear benchmark for the therapeutic potential of our representative 2-aminothiazole, we compare its in vivo performance with doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.[3][4]

Data Presentation: In Vivo Antitumor Activity

The following table summarizes the in vivo efficacy of the 2-aminothiazole analog (Compound 3b) and doxorubicin in human tumor xenograft models. It is important to note that the data for Compound 3b and doxorubicin are derived from separate studies. Therefore, this comparison is intended to be illustrative of their respective potencies in similar preclinical settings.

Compound Cancer Cell Line (Xenograft Model) Dosing Regimen Tumor Growth Inhibition (TGI) Reference
Compound 3b HT-29 (Human Colon Carcinoma)50 mg/kg, intraperitoneally, daily for 5 days55% reduction in tumor volume
Doxorubicin MDA-MB-231 (Human Breast Adenocarcinoma)4 mg/kg, intravenously, once a week for 3 weeksSignificant reduction in tumor growth and lung metastasis[4]

Mechanistic Insights: Unraveling the Pathways of Action

Understanding the mechanism of action is crucial for the rational development of novel anticancer drugs. Our representative 2-aminothiazole derivative and doxorubicin exert their cytotoxic effects through distinct pathways.

2-Aminothiazole Derivative (Compound 3b): A Tubulin Polymerization Inhibitor

Compound 3b functions as a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation and dynamics of microtubules, which are essential components of the mitotic spindle. This interference with microtubule function leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis through the mitochondrial pathway, characterized by the activation of caspase-3.

cluster_drug Compound 3b cluster_cell Cancer Cell drug Compound 3b tubulin Tubulin drug->tubulin Inhibits polymerization microtubules Microtubule Disruption tubulin->microtubules g2m G2/M Phase Arrest microtubules->g2m mitochondria Mitochondrial Pathway g2m->mitochondria caspase3 Caspase-3 Activation mitochondria->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mechanism of action for the 2-aminothiazole derivative.
Doxorubicin: A Topoisomerase II Inhibitor and DNA Intercalator

Doxorubicin's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3] By stabilizing the topoisomerase II-DNA complex, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks. Additionally, it intercalates into the DNA, further disrupting DNA and RNA synthesis. These actions ultimately induce cell cycle arrest and apoptosis.

cluster_drug Doxorubicin cluster_cell Cancer Cell drug Doxorubicin topoisomerase Topoisomerase II drug->topoisomerase Inhibits dna DNA drug->dna Intercalates dna_damage DNA Double-Strand Breaks topoisomerase->dna_damage dna->dna_damage cell_cycle Cell Cycle Arrest dna_damage->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Mechanism of action for Doxorubicin.

Experimental Protocols: A Guide to In Vivo Validation

The following protocols provide a detailed, step-by-step methodology for conducting in vivo efficacy studies using a human tumor xenograft model.

Human Tumor Xenograft Model Establishment

This protocol outlines the general procedure for establishing a subcutaneous xenograft model, a widely used method for evaluating the efficacy of anticancer agents in a living organism.[5]

start Start: Prepare Cancer Cell Suspension implant Subcutaneous Injection of Cells into Immunodeficient Mice start->implant monitor Monitor Tumor Growth implant->monitor group Randomize Mice into Treatment Groups when Tumors Reach a Predetermined Size monitor->group treat Initiate Treatment Regimen group->treat end End of Study: Collect Data and Tissues treat->end

Workflow for establishing a human tumor xenograft model.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cells (e.g., HT-29 or MDA-MB-231) are cultured in appropriate media under standard conditions.

  • Cell Preparation: On the day of implantation, cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Implantation: A specific number of cells (typically 1 x 10⁶ to 1 x 10⁷) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, experimental compound, comparator drug).

Treatment and Efficacy Evaluation
  • Drug Formulation and Administration: The experimental compound and the comparator drug are formulated in appropriate vehicles. The route of administration (e.g., intraperitoneal, intravenous) and dosing schedule are determined based on prior pharmacokinetic and tolerability studies.

  • Monitoring: Throughout the study, animal body weight and general health are monitored as indicators of toxicity.

  • Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Data Analysis: Statistical analysis is performed to determine the significance of the observed differences in tumor growth between the treatment and control groups.

  • Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for further analysis, such as histopathology, biomarker analysis, or mechanistic studies.

Conclusion and Future Directions

The representative 2-aminothiazole derivative, Compound 3b, demonstrates significant in vivo anticancer activity through a distinct mechanism of action involving tubulin polymerization inhibition. While direct comparative in vivo studies with standard chemotherapeutics are needed for the specific compound 4-(2-phenylethenyl)-1,3-thiazol-2-amine, the data presented for its analog highlight the therapeutic potential of this chemical class.

Future research should focus on:

  • Conducting head-to-head in vivo efficacy and toxicity studies of 4-(2-phenylethenyl)-1,3-thiazol-2-amine against standard-of-care agents in various cancer models.

  • Elucidating the detailed molecular interactions and signaling pathways modulated by this specific compound.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of this and related compounds to enhance their therapeutic index.

This comprehensive approach will be crucial in advancing this promising class of compounds from preclinical validation to potential clinical application.

References

  • Romagnoli, R., Baraldi, P. G., Salvador, M. K., et al. (2012). Discovery and optimization of a series of 2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles as novel anticancer agents. Journal of Medicinal Chemistry, 55(11), 5345-5357. [Link]

  • Romagnoli, R., Baraldi, P. G., Salvador, M. K., et al. (2012). Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents. PubMed. [Link]

  • HylaPharm. (2010). Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts. [Link]

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., et al. (2011). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Journal of Medicinal Chemistry, 54(17), 5964-5971. [Link]

  • Bandyopadhyay, A., Wang, L., Agyin, J., et al. (2010). Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. PLoS ONE, 5(4), e10365. [Link]

  • Lieu, C. H., Klauck, P. J., Henthorn, D. C., et al. (2012). A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4). Cancer Biotherapy and Radiopharmaceuticals, 27(10), 693-700. [Link]

  • Ahmed, F., Al-Sanea, M. M., Al-Ghamdi, O. A., et al. (2025). Metabolomics insights into doxorubicin and 5-fluorouracil combination therapy in triple-negative breast cancer: a xenograft mouse model study. Frontiers in Pharmacology. [Link]

  • Hassan, A. S., El-Naggar, M., Ali, A. M., et al. (2020). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 17(12), 3047-3081. [Link]

  • bioRxiv. (2024). Optimized LC-MS/MS method for Doxorubicin quantification: validating drug uptake and tumor reduction in zebrafish xenograft model of breast cancer. [Link]

  • Abdallah, A. E., Mabrouk, R. R., Elnagar, M. R., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 593-616. [Link]

  • Brehmer, D., B-Rascón, N., B-Rascón, J., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 208, 112773. [Link]

  • Liao, M., Zhang, Y., Wang, Y., et al. (2023). 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. Mendeleev Communications, 33(1), 73-76. [Link]

  • Eldehna, W. M., Al-Rashood, S. T., Al-Tamimi, A.-M. S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. [Link]

  • Al-Ostath, A., Al-Salahi, R., Marzouk, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. [Link]

  • Al-Ghorbani, M., Chebil, A., Al-Abdullah, E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Al-Suwaidan, I. A., Mann, A., Sahoo, A. K., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon, 11(8), e28987. [Link]

  • Kassab, M. E., El-Sayed, M. A., El-Naggar, M., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 682. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Otaibi, A. M., et al. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Molecules, 29(19), 4629. [Link]

  • Al-Otaibi, F. M., Al-Zahrani, A. A., Al-Ghamdi, K. M., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 173. [Link]

  • Hamed, F. I., & Mohamed, A. A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4(5), 1-13. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., et al. (2021). Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity. Bioorganic Chemistry, 114, 105085. [Link]

  • El-Fakharany, E. M., El-Sayed, W. A., El-Kashef, H. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

Sources

Comparative

Comparative Guide: Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amines vs. Standard Therapeutics

The Clinical Need: Moving Beyond Legacy Antileishmanial Agents Leishmaniasis, particularly the cutaneous form caused by Leishmania amazonensis, remains a critical global health challenge. The current pharmacological arse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Clinical Need: Moving Beyond Legacy Antileishmanial Agents

Leishmaniasis, particularly the cutaneous form caused by Leishmania amazonensis, remains a critical global health challenge. The current pharmacological arsenal relies heavily on legacy drugs such as pentavalent antimonials, Amphotericin B, and Miltefosine. While effective, these standard therapies are severely limited by high mammalian toxicity, the requirement for parenteral administration, and the increasing emergence of resistant parasitic strains[1].

In the search for novel, safer scaffolds, 4-phenyl-1,3-thiazol-2-amines have emerged as highly promising starting points for antileishmanial drug discovery. These compounds exhibit potent anti-promastigote activity and favorable selectivity indexes (SI), indicating a robust therapeutic window[2]. This guide objectively compares the mechanistic behavior, quantitative efficacy, and experimental validation of 4-phenyl-1,3-thiazol-2-amines against established standard drugs.

Mechanistic Insights: Causality in Parasite Eradication

To develop effective therapeutics, we must understand the biochemical causality behind parasite death. Standard drugs and thiazol-2-amines operate through fundamentally different macromolecular pathways.

  • Amphotericin B: Acts by binding to ergosterol, the primary sterol in the Leishmania cell membrane. This binding induces pore formation, leading to rapid osmotic lysis. While highly potent, its lack of absolute specificity for ergosterol over mammalian cholesterol drives its notorious nephrotoxicity[3].

  • Miltefosine: An alkylphosphocholine analog that disrupts lipid metabolism and membrane dynamics. It induces an apoptosis-like programmed cell death in L. amazonensis characterized by phosphatidylserine externalization and DNA fragmentation[1].

  • 4-Phenyl-1,3-thiazol-2-amines: Molecular modeling and target fishing studies suggest that these compounds inhibit S-methyl-5-thioadenosine phosphorylase (MTAP) [2]. MTAP is a critical enzyme in the polyamine biosynthetic pathway and nucleotide salvage. Because Leishmania parasites are highly dependent on polyamine synthesis for survival and replication, inhibiting MTAP starves the parasite of essential nucleotides without inducing the immediate, non-specific membrane damage seen with legacy drugs.

G Target Leishmania amazonensis MTAP MTAP Enzyme (Nucleotide Salvage) Target->MTAP Membrane Ergosterol / Plasma Membrane Target->Membrane Lipid Lipid Metabolism / Apoptosis Target->Lipid Death Parasite Death MTAP->Death Polyamine Depletion Thiazol 4-phenyl-1,3-thiazol-2-amines Thiazol->MTAP Inhibits Membrane->Death Osmotic Lysis AmphoB Amphotericin B AmphoB->Membrane Pore Formation Lipid->Death DNA Fragmentation Miltefosine Miltefosine Miltefosine->Lipid Disrupts

Comparative mechanisms of action for antileishmanial agents.

Quantitative Efficacy: Comparative Data Analysis

When evaluating new scaffolds, the Selectivity Index (SI) —the ratio of the cytotoxic concentration (CC50) in mammalian cells to the inhibitory concentration (IC50) in the parasite—is the most critical metric. A higher SI indicates a safer drug.

Recent biological screenings of synthesized 4-phenyl-1,3-thiazol-2-amines against L. amazonensis promastigotes yielded highly competitive results when benchmarked against standard therapies[2],[4],[3].

Compound ClassSpecific AgentPrimary TargetIC50 (µM) against L. amazonensisSelectivity Index (SI)*
Thiazol-2-amine Compound 6MTAP (Proposed)20.785.69
Thiazol-2-amine Compound 3MTAP (Proposed)46.6326.11
Standard Drug MiltefosineLipid Metabolism~20.75~8.35
Standard Drug Amphotericin BErgosterol0.09Low (High Toxicity)

*SI values for thiazol-2-amines are calculated against monkey kidney Vero cells to establish a baseline epithelial cytotoxicity profile.

Data Synthesis: While Amphotericin B is active in the nanomolar range, its toxicity severely limits its clinical utility. Compound 6 (a 4-phenyl-1,3-thiazol-2-amine derivative) demonstrates an IC50 (20.78 µM) directly comparable to the oral standard drug Miltefosine (~20.75 µM). Furthermore, structural optimization (as seen in Compound 3) can push the Selectivity Index up to 26.11, representing a highly favorable safety profile for further in vivo development[2].

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity and reproducibility, the evaluation of novel antileishmanial agents must follow a self-validating workflow. Below are the optimized protocols used to generate the comparative data, emphasizing the causality behind specific reagent and assay choices.

Workflow Culture 1. Parasite Culture (Log-phase Promastigotes) Incubation 2. Compound Incubation (72h at 25°C) Culture->Incubation Viability 3. PrestoBlue Addition (Resazurin Reduction) Incubation->Viability Readout 4. Fluorescence Readout (560nm Ex / 590nm Em) Viability->Readout IC50 5. IC50 Calculation (Non-linear Regression) Readout->IC50 SI Selectivity Index (SI) (CC50 / IC50) IC50->SI Vero Mammalian Cytotoxicity (Vero Cells + MTT) Vero->SI

Self-validating high-throughput screening workflow for antileishmanial activity.

Protocol 1: In Vitro Antileishmanial Promastigote Assay (PrestoBlue)

Causality Check: We utilize log-phase promastigotes because actively dividing cells are most susceptible to metabolic inhibitors like MTAP antagonists. PrestoBlue (a resazurin-based reagent) is chosen over MTT for the parasite assay because it is non-toxic, doesn't require cell lysis or formazan solubilization, and minimizes technical variability during pipetting steps[2].

  • Preparation: Cultivate L. amazonensis promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 25°C. Harvest cells during the logarithmic growth phase.

  • Seeding: Seed parasites into 96-well microtiter plates at a density of 1×106 cells/well.

  • Treatment: Add 4-phenyl-1,3-thiazol-2-amines (or standard drugs like Miltefosine) in serial dilutions (e.g., ranging from 3.2 to 142 µM). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the plates for 72 hours at 25°C.

  • Viability Readout: Add 10 µL of PrestoBlue® reagent to each well. Incubate for an additional 4 hours.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm; Emission: 590 nm). Calculate the IC50 using non-linear regression analysis of the dose-response curves.

Protocol 2: Mammalian Cytotoxicity Assessment (MTT Assay)

Causality Check: Vero cells (monkey kidney epithelial cells) are utilized here as a robust, standardized mammalian model to establish a baseline general cytotoxicity profile (CC50) before advancing to specialized primary macrophage infection models.

  • Seeding: Seed Vero cells in 96-well plates at 5×104 cells/well in RPMI-1640 medium (10% FBS). Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.

  • Treatment: Expose the cells to the same concentration gradients of the test compounds used in Protocol 1. Incubate for 48 hours.

  • Viability Readout: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Carefully aspirate the medium and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Quantification: Read the absorbance at 570 nm. Calculate the CC50 and derive the Selectivity Index (SI = CC50 / IC50).

Conclusion

The comparative data strongly supports the viability of 4-phenyl-1,3-thiazol-2-amines as next-generation antileishmanial scaffolds. By targeting distinct metabolic pathways (such as MTAP and polyamine synthesis) rather than causing blunt membrane disruption, these compounds achieve efficacy on par with Miltefosine while offering the potential for significantly higher selectivity and lower mammalian toxicity. Future drug development efforts should focus on optimizing the lipophilicity of the thiazole ring to further enhance intracellular amastigote clearance.

References

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 2018. URL:[Link]

  • Miltefosine induces programmed cell death in Leishmania amazonensis promastigotes. Memórias do Instituto Oswaldo Cruz, 2011. URL:[Link]

  • Induction of Early Autophagic Process on Leishmania amazonensis by Synergistic Effect of Miltefosine and Innovative Semi-synthetic Thiosemicarbazone. Frontiers in Cellular and Infection Microbiology, 2017. URL:[Link]

  • Inhibition of Leishmania (Leishmania) amazonensis growth and infectivity by aureobasidin A. Journal of Antimicrobial Chemotherapy, 2007. URL:[Link]

Sources

Validation

evaluating the selectivity index of novel 4-phenyl-1,3-thiazol-2-amine compounds.

An essential challenge in modern drug discovery is not merely finding compounds that kill pathogens or cancer cells, but finding compounds that do so without destroying the host. As a Senior Application Scientist evaluat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An essential challenge in modern drug discovery is not merely finding compounds that kill pathogens or cancer cells, but finding compounds that do so without destroying the host. As a Senior Application Scientist evaluating novel hit-to-lead candidates, I rely on the Selectivity Index (SI) as the ultimate gatekeeper for advancing any novel chemical entity.

In this guide, we will evaluate the selectivity index of novel 4-phenyl-1,3-thiazol-2-amine compounds. This specific scaffold has emerged as a highly privileged structure in medicinal chemistry, particularly in the development of next-generation anti-tubercular agents designed to combat multidrug-resistant Mycobacterium tuberculosis (Mtb). We will objectively compare the performance of these novel hybrid derivatives against established standard-of-care alternatives and detail the self-validating experimental workflows required to generate robust SI data.

Mechanistic Rationale: Why the 4-Phenyl-1,3-thiazol-2-amine Scaffold?

Historically, 2-aminothiazoles substituted with a 4-(pyridin-2-yl) group showed potent anti-mycobacterial activity but suffered from correlated mammalian cytotoxicity, leading to narrow therapeutic windows 1. To engineer a wider safety margin, researchers replaced the pyridine ring with a substituted phenyl ring, yielding the 4-phenyl-1,3-thiazol-2-amine core.

When hybridized with established pharmacophores like pyrazinamide (PZA), these novel compounds exhibit a dual-action potential. Molecular docking and structure-activity relationship (SAR) studies strongly suggest that these derivatives act as competitive inhibitors of mycobacterial beta-ketoacyl-(acyl-carrier-protein) synthase III (FabH) , a critical enzyme in the biosynthesis of mycolic acids that form the impermeable mycobacterial cell wall 2. Because FabH is structurally distinct from mammalian fatty acid synthases, targeting it provides a strong causal basis for achieving a high Selectivity Index.

Pathway A Acetyl-CoA + Malonyl-CoA B FabH Enzyme (β-ketoacyl-ACP synthase III) A->B Substrate Binding C Mycolic Acid Biosynthesis B->C Catalysis D Mycobacterial Cell Wall Integrity C->D Structural Support E 4-phenyl-1,3-thiazol-2-amine Derivatives E->B Competitive Inhibition

Proposed FabH inhibition mechanism by 4-phenyl-1,3-thiazol-2-amine compounds.

Comparative Performance Data

To objectively evaluate these novel compounds, we must compare their Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv and their half-maximal inhibitory concentration (IC₅₀) against a mammalian cell line. The Selectivity Index is calculated as SI = IC₅₀ / MIC . An SI > 10 is generally required to consider a compound a viable lead.

The table below contrasts a highly optimized 4-phenylthiazol-2-amine hybrid (Compound 9b) 2 against an earlier 4-(pyridin-2-yl) analog (Compound 20) 1, as well as standard-of-care drugs.

Compound Class / NameScaffold TypeMIC (µM) vs MtbCytotoxicity (IC₅₀ µM)Cell LineSelectivity Index (SI)
Compound 9b 4-(4-fluorophenyl)thiazol-2-amine hybrid2.3> 46.0HepG2> 20.0
Compound 20 4-(pyridin-2-yl)thiazol-2-amine0.82.5Vero3.1
Pyrazinamide (PZA) Standard First-Line Anti-TB~400.0*> 800.0HepG2> 2.0
Rifampicin (RIF) Standard First-Line Anti-TB0.05> 100.0HepG2> 2000.0

*Note: PZA requires an acidic environment for optimal in vitro activity; its MIC appears artificially high in standard neutral pH assays.

Data Insight: The shift from a 4-(pyridin-2-yl) to a 4-phenyl substitution fundamentally rescues the scaffold from non-specific mammalian toxicity. While Compound 20 is highly potent (MIC 0.8 µM), its SI of 3.1 makes it a poor drug candidate. Conversely, Compound 9b maintains low-micromolar efficacy while pushing the cytotoxicity threshold beyond 46 µM, achieving an SI > 20.

Experimental Workflows for SI Evaluation

To ensure scientific integrity, the protocols used to derive the Selectivity Index must be self-validating. This means incorporating internal controls that prove the assay is functioning within its dynamic range before any test compound data is accepted.

Workflow A Compound Library B MABA Assay (Determine MIC) A->B C HepG2 Assay (Determine IC50) A->C D Calculate SI (IC50 / MIC) B->D C->D E Hit-to-Lead Progression D->E SI > 10

Standardized workflow for determining the Selectivity Index of novel compounds.

Protocol A: Antimycobacterial Susceptibility Testing (MABA)

Causality & Choice: We utilize the Microplate Alamar Blue Assay (MABA) rather than traditional agar dilution. MABA relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells. It provides a high-throughput, quantitative readout that correlates perfectly with viable CFU counts, minimizing the biohazard exposure time required for slow-growing Mtb.

Step-by-Step Methodology:

  • Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic growth phase (OD₆₀₀ ≈ 0.4 - 0.8).

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the 4-phenyl-1,3-thiazol-2-amine compounds (range: 100 µM to 0.1 µM) in 100 µL of media.

  • Self-Validation Controls:

    • Positive Control: Rifampicin (0.1 µM to 0.001 µM) to validate assay sensitivity.

    • Negative Control: 1% DMSO vehicle to validate that the solvent does not inhibit growth.

    • Background Control: Media only (no bacteria) to establish baseline fluorescence.

  • Inoculation: Add 100 µL of the bacterial suspension (adjusted to 1×105 CFU/mL) to all wells except the background control. Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of Alamar Blue reagent to each well. Incubate for an additional 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink (≥90% inhibition of fluorescence relative to the vehicle control).

Protocol B: Mammalian Cytotoxicity Assay (HepG2)

Causality & Choice: While many labs use Vero (monkey kidney) cells for general cytotoxicity, I mandate the use of HepG2 (human hepatocellular carcinoma) cells for anti-tubercular candidates. First-line TB drugs (like PZA and Isoniazid) are notoriously hepatotoxic. Screening against HepG2 cells provides a clinically relevant early warning system for drug-induced liver injury (DILI).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well tissue culture plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.

  • Compound Exposure: Treat the cells with serial dilutions of the test compounds (range: 200 µM to 1 µM).

  • Self-Validation Controls:

    • Death Control: 0.1% Triton X-100 (guarantees 100% cell lysis, validating the lower limit of the assay).

    • Vehicle Control: 1% DMSO (validates 100% viability baseline).

  • Incubation: Incubate the treated plates for 72 hours.

  • Viability Readout (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Analysis: Remove the media, dissolve the formazan in 100 µL of DMSO, and read the absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol C: SI Calculation and Triage

Combine the data from Protocol A and B. Compounds yielding an SI < 10 are deprioritized or sent back for structural optimization. Compounds like 9b (SI > 20) are flagged as validated leads, demonstrating that the 4-phenyl-1,3-thiazol-2-amine scaffold successfully decouples anti-mycobacterial efficacy from mammalian hepatotoxicity.

References

  • Kesicki EA, Bailey MA, Ovechkina Y, Early JV, Alling T, Bowman J, et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE 11(5): e0155209. Available at:[Link]

  • Zitko J, Jand'ourek O, Paterová P, Navrátilová L, Kuneš J, Vinšová J, Doležal M. (2018). Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold. MedChemComm, 9(4), 685-696. Available at:[Link]

Sources

Comparative

structure-activity relationship of 2-aminothiazoles against Mycobacterium tuberculosis.

Decoding the Structure-Activity Relationship of 2-Aminothiazoles Against Mycobacterium tuberculosis: A Comparative Application Guide The resurgence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Decoding the Structure-Activity Relationship of 2-Aminothiazoles Against Mycobacterium tuberculosis: A Comparative Application Guide

The resurgence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of novel chemotypes that bypass traditional resistance mechanisms. As a Senior Application Scientist, I approach scaffold optimization not just as a synthetic exercise, but as a multidimensional balancing act between target affinity, physicochemical properties, and assay reproducibility.

The 2-aminothiazole (2-AT) core has consistently emerged as a privileged structure in whole-cell phenotypic screens. This guide provides an objective, data-driven comparison of 2-AT derivatives, detailing their structure-activity relationships (SAR), mechanistic causality, and the rigorous experimental protocols required for their validation.

Structural Determinants: Rationalizing the SAR

Optimizing the 2-AT scaffold requires precise manipulation of three distinct molecular zones. Based on1[1], the structural requirements are highly rigid in some areas and surprisingly flexible in others:

  • The C-4 Position (Strict Requirement): The presence of a 2-pyridyl moiety at the C-4 position is essential for whole-cell activity. Isosteric replacement with a phenyl ring or other heterocycles results in a complete loss of antitubercular activity[2]. This suggests a highly specific binding pocket that likely relies on hydrogen bonding or metal coordination with the pyridyl nitrogen.

  • The N-2 Position (High Flexibility): The exocyclic amine tolerates significant lipophilic bulk. While unsubstituted amines exhibit moderate baseline activity, the introduction of substituted benzoyl groups (e.g., 3-chlorobenzoyl) drastically enhances target engagement, improving potency by over 128-fold[1].

  • The Thiazole Core (Sensitive to Modification): The central core is highly sensitive. Replacing the thiazole with pyrazole, oxadiazole, or thiadiazole abolishes activity[3]. However, 4[4] demonstrate that 2-aminooxazole isosteres offer a viable alternative, trading a slight reduction in potency for vastly improved kinetic solubility and a lower partition coefficient (ClogP).

Comparative Performance Data

To objectively evaluate the therapeutic potential of these modifications, the quantitative minimum inhibitory concentration (MIC) data against M. tuberculosis H37Rv is summarized below:

Compound / Scaffold ModificationRepresentative StructureMtb H37Rv MICKey Physicochemical / SAR Impact
Baseline 2-AT 4-(2-pyridinyl)-1,3-thiazol-2-amine12.5 – 25 μMFlat SAR; moderate baseline whole-cell activity.
Optimized N-2 Substituted N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine0.024 μM>128-fold potency increase; optimal lipophilicity.
C-4 Phenyl Replacement 4-phenyl-1,3-thiazol-2-amine>50 μMComplete loss of activity; 2-pyridyl is strictly required.
Thiazole Core Replacement Thiadiazole / Pyrazole isosteresInactiveCore is highly sensitive to heteroatom substitution.
2-Aminooxazole Isostere N-substituted 4-phenyl-2-aminooxazoles~3.13 μg/mLReduced potency but improved kinetic solubility and lower ClogP.
C-5 Substituted Analogues Methyl 2-amino-5-benzylthiazole-4-carboxylate0.24 μMDivergent mechanism; does not target the primary 2-AT pathway.

Mechanistic Causality: Target Deconvolution

Understanding how a compound kills bacteria is just as critical as knowing that it kills them. Recent target deconvolution efforts have 5 for the 4-(2-pyridinyl) 2-AT series[5].

Enolase is a critical metalloenzyme in the glycolytic pathway. By inhibiting the conversion of 2-phosphoglycerate to phosphoenolpyruvate, 2-ATs induce a severe metabolic bottleneck. This results in rapid ATP depletion, halting cellular respiration and leading to bactericidal cell death[5]. Because this mechanism is entirely distinct from first-line drugs like Isoniazid (which targets mycolic acid synthesis), 2-ATs exhibit no cross-resistance with existing MDR-TB strains.

MOA Glycolysis Glycolysis Pathway PG 2-Phosphoglycerate Glycolysis->PG Enolase Mtb Enolase (Target) PG->Enolase PEP Phosphoenolpyruvate Enolase->PEP ATP ATP Production PEP->ATP Death Mtb Cell Death ATP->Death Depletion AT 2-Aminothiazole AT->Enolase Inhibits

Mtb Enolase inhibition by 2-aminothiazoles leading to ATP depletion and cell death.

Validated Experimental Workflows

To ensure data integrity and reproducibility across laboratories, the following self-validating protocols establish a baseline for synthesizing and evaluating 2-AT derivatives.

Workflow Start α-Haloketone + Thiourea Synthesis Hantzsch Synthesis (Reflux, 16h) Start->Synthesis Purification Recrystallization (>95% Purity) Synthesis->Purification Assay REMA MIC Assay (7-Day Incubation) Purification->Assay Lead Lead Optimization Assay->Lead

Self-validating workflow from Hantzsch synthesis to whole-cell Mtb screening.

Protocol A: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the gold standard for accessing the 2-AT core due to its scalability and functional group tolerance.

  • Reaction Setup: Combine equimolar amounts of an α-haloketone (e.g., 2-bromoacetylpyridine) and a substituted thiourea in absolute ethanol.

    • Causality: Ethanol provides optimal polarity for the initial nucleophilic attack while allowing the final cyclized product to precipitate upon cooling.

  • Cyclodehydration: Reflux the mixture under inert atmosphere for 12–16 hours.

    • Causality: Elevated thermal energy is required to drive the cyclodehydration step to completion, minimizing the accumulation of uncyclized intermediates.

  • Isolation & Purification: Cool the reaction to room temperature, collect the precipitate via vacuum filtration, and recrystallize from hot ethanol.

    • Causality: Trace unreacted thioureas are highly nucleophilic and can interfere with downstream biological assays, causing false positives. Recrystallization ensures >95% purity, which is mandatory for reliable SAR generation.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination
  • Inoculation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Dispense 100 μL of bacterial suspension (adjusted to OD600 ~0.001) into 96-well plates.

    • Causality: Starting at a low optical density ensures the bacteria remain in the logarithmic growth phase throughout the entire compound exposure window.

  • Compound Exposure: Add serial dilutions of 2-AT compounds (ranging from 0.01 to 100 μM) and incubate at 37°C for 7 days.

    • Causality:M. tuberculosis has a notoriously slow doubling time (~15-20 hours). A 7-day incubation is mandatory to allow the compound's mechanism of action to take effect across multiple replication cycles.

  • Viability Quantification: Add 30 μL of 0.02% resazurin solution and incubate for an additional 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).

    • Causality: Resazurin is a redox indicator. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a quantifiable, objective measure of cell viability that removes human error from visual MIC readings.

Conclusion: Scaffold Alternatives & Future Directions

While the 2-aminothiazole scaffold yields highly potent antitubercular agents (MICs < 0.05 μM), drug developers must remain wary of metabolic liabilities. The sulfur atom in the thiazole ring is susceptible to rapid oxidation by human liver microsomes (t1/2 ≈ 28 min)[1].

For teams prioritizing pharmacokinetic stability over raw in vitro potency, transitioning to the 2-aminooxazole bioisostere is a scientifically sound alternative. By replacing sulfur with oxygen, researchers can significantly reduce lipophilicity, improve aqueous solubility, and mitigate oxidative metabolism, creating a more balanced lead candidate for in vivo efficacy models.

References

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - nih.gov - 1

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - mdpi.com -4

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - plos.org -

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - acs.org -

  • Identification of Enolase as the Target of 2-Aminothiazoles in Mycobacterium tuberculosis - frontiersin.org -5

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv - nih.gov - 6

Sources

Safety & Regulatory Compliance

Safety

4-(2-Phenylethenyl)-1,3-thiazol-2-amine proper disposal procedures

As a Senior Application Scientist, I understand that managing specialized heterocyclic compounds like 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (also known as 2-amino-4-styrylthiazole) requires more than simply reading a g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing specialized heterocyclic compounds like 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (also known as 2-amino-4-styrylthiazole) requires more than simply reading a generic Safety Data Sheet. It requires a mechanistic understanding of the molecule’s behavior to ensure absolute laboratory safety, regulatory compliance, and environmental stewardship.

This guide provides an in-depth, causality-driven Standard Operating Procedure (SOP) for the safe handling, spill response, and final thermal destruction of this compound.

Chemical Profile & Mechanistic Toxicology

Before implementing a disposal protocol, we must understand the chemical nature of the hazard. 4-(2-Phenylethenyl)-1,3-thiazol-2-amine features a 2-aminothiazole pharmacophore conjugated with a lipophilic styryl group.

Property / AttributeValue / Classification
Chemical Name 4-(2-Phenylethenyl)-1,3-thiazol-2-amine
Molecular Formula C11H10N2S
Physical State Solid (Crystalline Powder)
Primary Hazards Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3[1]
Environmental Hazard Mobile in water systems; toxic to terrestrial/aquatic vertebrates[2]
Thermal Decomposition Emits highly toxic NOx and SOx fumes upon combustion[3]

The Causality of the Hazard: The 2-aminothiazole core is a known respiratory and dermal irritant[4]. The addition of the 2-phenylethenyl (styryl) group increases the molecule's overall lipophilicity. In a laboratory setting, this means the compound can more easily penetrate standard nitrile gloves if dissolved in permeabilizing solvents like DMSO or DMF. Furthermore, the molecule contains both nitrogen and sulfur heteroatoms. If improperly disposed of or exposed to extreme heat, the thiazole ring fractures, violently oxidizing to release highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[3].

Operational Safety & Spill Response Protocol

Because 4-(2-Phenylethenyl)-1,3-thiazol-2-amine is typically handled as a dry powder, the primary operational risk is aerosolization and subsequent inhalation[5].

Step-by-Step Spill Response Methodology
  • Evacuation & Assessment: Immediately halt work and clear personnel from the immediate vicinity. Assess whether the spill consists of dry powder or a solvent solution.

  • PPE Donning: Equip a particulate respirator (N95 or P100), double nitrile gloves, and chemical safety goggles. Causality: Standard surgical masks do not protect against fine crystalline dust, which can cause severe mucous membrane irritation[5].

  • Containment (Solid Spill): Do not dry sweep. Dry sweeping aerosolizes the toxic particulates. Instead, lightly dampen the powder with water or a compatible inert solvent to bind the dust[5].

  • Containment (Liquid Spill): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels for large concentrated spills.

  • Collection: Use a non-sparking tool to scoop the dampened powder or saturated absorbent into a sealable high-density polyethylene (HDPE) hazardous waste container[1].

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting the rinsate as hazardous aqueous waste[6].

  • Validation Check: Inspect the spill area under ambient and UV light (if the styryl group exhibits fluorescence) to ensure zero residual compound remains on the benchtop.

SpillResponse Start Spill Detected Assess Assess State (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill (e.g., in DMSO) Assess->Liquid Dampen Dampen with Water/Solvent (Avoid Dust) Solid->Dampen Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Collect Collect in Sealable HDPE Container Dampen->Collect Absorb->Collect Label Label as Hazardous Organic Waste Collect->Label

Workflow for 4-(2-Phenylethenyl)-1,3-thiazol-2-amine spill containment.

Waste Segregation & Final Disposal Workflows

Under no circumstances should 4-(2-Phenylethenyl)-1,3-thiazol-2-amine be disposed of in standard municipal trash or poured down the drain. The compound is mobile in water systems and poses a distinct toxicity threat to aquatic and terrestrial vertebrates[2].

Step-by-Step Disposal Methodology

Phase 1: Segregation at the Bench

  • Solid Waste Collection: Gather all unreacted powder, contaminated weighing paper, pipette tips, and empty primary containers. Place them into a designated HDPE solid waste container.

  • Liquid Waste Collection: If the compound was dissolved in organic solvents for in vitro assays, transfer the solution into a "Non-Halogenated Organic Waste" carboy. Causality: Keeping halogenated and non-halogenated waste streams separate prevents dangerous exothermic cross-reactions and significantly reduces downstream incineration costs.

  • Labeling: Affix a hazardous waste label immediately. Explicitly list the chemical name and flag it with GHS hazard pictograms for "Toxic" and "Irritant"[4].

Phase 2: Environmental Health & Safety (EHS) Transfer 4. Storage: Store the sealed waste containers in a cool, dry, well-ventilated secondary containment area, strictly isolated from strong oxidizing agents and acids[3]. 5. Manifesting: Document the exact mass or volume of the waste on the EHS transfer manifest. Validation Check: Ensure the manifest matches the physical inventory to maintain regulatory compliance.

Phase 3: Thermal Destruction (Incineration) 6. Incineration Routing: Route the waste to a licensed commercial chemical disposal facility. The compound must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator[7]. 7. Scrubber Verification: Ensure the contracted incinerator is equipped with an afterburner and an alkaline scrubber. Causality: The high-temperature combustion of the thiazole ring generates highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx). The alkaline scrubber is a non-negotiable requirement, as it chemically neutralizes these acidic gases before the exhaust is released into the atmosphere[3][7].

DisposalPathway Waste 4-(2-Phenylethenyl)- 1,3-thiazol-2-amine Waste SolidWaste Solid Residues & Contaminated PPE Waste->SolidWaste LiquidWaste Liquid Solutions (DMSO, DMF, etc.) Waste->LiquidWaste SolidBin Hazardous Solid Waste Receptacle SolidWaste->SolidBin LiquidBin Non-Halogenated Organic Waste Carboy LiquidWaste->LiquidBin Incineration Licensed Chemical Incinerator (Must have Afterburner) SolidBin->Incineration LiquidBin->Incineration Scrubber Alkaline Scrubber (Neutralizes SOx/NOx) Incineration->Scrubber

Waste segregation and thermal destruction pathway for aminothiazoles.

References

  • Safety Data Sheet - 2-Aminothiazole. DC Fine Chemicals. Available at:[Link]

  • 2-Aminothiazole - SAFETY DATA SHEET. TRC / Chemdmart. Available at: [Link]

  • Material Safety Data Sheet - 2-(2-Aminothiazole-4-yl)-2-Hydroxyimino Acetic Acid. Cole-Parmer. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.